5MP-Propargyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H7NO |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
5-methylidene-1-prop-2-ynylpyrrol-2-one |
InChI |
InChI=1S/C8H7NO/c1-3-6-9-7(2)4-5-8(9)10/h1,4-5H,2,6H2 |
InChI Key |
NRHQRYLZMFHIBT-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=CC(=O)N1CC#C |
Origin of Product |
United States |
Foundational & Exploratory
5MP-Propargyl: A Technical Guide to a Thiol-Specific, Reversible Bioconjugation Tool for Chemical Proteomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
5MP-Propargyl is a versatile chemical probe that serves as a thiol-specific, reversible bioconjugation reagent. As a derivative of 5-Methylene pyrrolone (5MP), it offers a robust method for the site-specific modification of cysteine residues within proteins. The incorporation of a propargyl group provides a bioorthogonal handle for subsequent "click chemistry" reactions, enabling the attachment of various reporter molecules. This technical guide provides an in-depth overview of this compound, its mechanism of action, primary applications in research, detailed experimental protocols, and relevant quantitative data.
Introduction
Site-specific chemical modification of proteins is a cornerstone of modern chemical biology and drug discovery. Among the canonical amino acids, cysteine, with its unique nucleophilic thiol group, presents an ideal target for selective bioconjugation. 5-Methylene pyrrolones (5MPs) have emerged as a superior class of reagents for this purpose, offering advantages over traditional maleimides, such as enhanced stability and specificity. This compound, a derivative of 5MP, combines the thiol-reactivity of the 5MP core with the versatility of a terminal alkyne, making it a powerful tool for chemical proteomics, activity-based protein profiling, and the study of protein function.[1][2]
The primary research application of this compound lies in its ability to selectively label cysteine residues. This can be for the purpose of:
-
Protein enrichment and pull-down: For the identification and isolation of specific proteins from complex mixtures.[2]
-
Fluorescent labeling: To visualize protein localization and dynamics within cells.
-
Activity-based protein profiling (ABPP): To identify and characterize enzyme activities in complex proteomes.
-
Drug conjugation: As a linker for attaching therapeutic payloads to target proteins.
Mechanism of Action
The utility of this compound is rooted in a two-stage reaction process:
-
Reversible Michael Addition: The exocyclic methylene group of the 5MP core acts as a Michael acceptor. The thiol group of a cysteine residue undergoes a nucleophilic Michael addition to form a stable, yet reversible, covalent bond. This reaction is highly specific for thiols under physiological conditions.[2]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group, a terminal alkyne, serves as a handle for the highly efficient and bioorthogonal CuAAC "click" reaction. This allows for the covalent attachment of an azide-containing molecule, such as a fluorophore, biotin tag, or drug molecule.
The reversibility of the initial thiol modification is a key feature of 5MP reagents. The conjugate can be cleaved under alkaline conditions (pH 9.5) or through thiol exchange, allowing for the traceless release of the modified protein.[2]
Quantitative Data
The stability and reactivity of 5-Methylene pyrrolones have been characterized, providing valuable data for experimental design.
| Parameter | Value/Observation | Reference |
| Stability of 5MP Core | Stable at pH 6.0 to 9.5 for up to 72 hours. | |
| Thiol Specificity | Highly specific for cysteine residues over other amino acids. | |
| Conjugate Stability | The 5MP-thiol conjugate is stable at neutral pH. | |
| Reversibility | The conjugate can be cleaved at pH 9.5 or via thiol exchange. | |
| Reaction Yield (Synthesis) | Synthesis of 5MP derivatives from primary amines can achieve yields of up to 90%. |
Experimental Protocols
General Protocol for Cysteine-Specific Protein Labeling with this compound
This protocol outlines the general steps for labeling a purified protein containing an accessible cysteine residue with this compound.
Materials:
-
Purified protein with at least one accessible cysteine residue in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
Reaction buffer (e.g., phosphate or HEPES buffer, pH 7.0-7.5).
Procedure:
-
Protein Preparation: If necessary, reduce any disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of this compound to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Removal of Excess Probe: Remove unreacted this compound using a desalting column, dialysis, or spin filtration.
-
Verification of Labeling: Confirm labeling by mass spectrometry (expecting a mass shift corresponding to the addition of this compound) or by a subsequent click reaction with a fluorescent azide.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach an azide-functionalized molecule to the this compound-labeled protein.
Materials:
-
This compound-labeled protein.
-
Azide-functionalized reporter molecule (e.g., fluorescent dye-azide, biotin-azide).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution (e.g., 50 mM in water).
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare the Click-IT® Reaction Cocktail: In a microcentrifuge tube, mix the following in order:
-
This compound-labeled protein in reaction buffer.
-
Azide-functionalized reporter molecule (add a 2- to 10-fold molar excess over the protein).
-
CuSO₄ solution (final concentration ~1 mM).
-
THPTA ligand (final concentration ~5 mM).
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture (final concentration ~5 mM).
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.
-
Purification: Purify the click-labeled protein using a desalting column, dialysis, or SDS-PAGE to remove excess reagents.
Visualizations
Signaling Pathway Perturbation Study (Hypothetical)
While a specific signaling pathway study utilizing this compound is not yet prominent in the literature, its application can be conceptualized. For instance, this compound could be used to study the role of a specific cysteine residue in a kinase involved in a signaling cascade. By labeling the cysteine, one could investigate its role in protein-protein interactions or enzyme activity. A subsequent click reaction could attach a bulky molecule to sterically hinder interactions or a fluorescent probe to track its localization upon pathway activation.
Caption: Hypothetical use of this compound to study a kinase signaling pathway.
Experimental Workflow for Protein Labeling and Analysis
The following diagram illustrates the general workflow for using this compound in a chemical proteomics experiment.
Caption: General experimental workflow for this compound-based protein modification.
Conclusion
This compound represents a significant advancement in the field of chemical biology, providing a robust and versatile tool for the cysteine-specific, reversible modification of proteins. Its high stability, thiol specificity, and the bioorthogonal propargyl handle for click chemistry make it an invaluable reagent for a wide range of research applications, from fundamental studies of protein function to the development of novel protein therapeutics. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this powerful technology by researchers in academia and industry.
References
An In-depth Technical Guide to Propargyl-based Protein Labeling: The Mechanism of Action of L-Propargylglycine
Introduction
This technical guide provides a comprehensive overview of the mechanism of action and application of propargyl-containing probes for protein labeling, with a focus on the well-characterized non-canonical amino acid, L-propargylglycine (L-Pg). While the specific query for "5MP-Propargyl" did not yield detailed information in the public domain, L-Pg serves as an exemplary model for understanding the principles of bioorthogonal non-canonical amino acid tagging (BONCAT). This technique has become a cornerstone in modern proteomics, cell biology, and drug discovery, enabling the specific labeling, identification, and visualization of newly synthesized proteins within complex biological systems.[1]
L-propargylglycine, a structural analog of methionine, is recognized by the cell's translational machinery and incorporated into nascent polypeptide chains.[1] Its key feature is a terminal alkyne group, which acts as a bioorthogonal handle. This handle allows for the covalent attachment of various reporter molecules, such as fluorophores or biotin, through a highly specific and efficient chemical reaction known as "click chemistry".[1] This guide will delve into the molecular mechanisms, experimental protocols, and data presentation for researchers, scientists, and drug development professionals.
Core Mechanism: A Two-Step Process
The labeling of proteins using L-propargylglycine involves two primary steps: metabolic incorporation and bioorthogonal ligation.
-
Metabolic Incorporation: Cells are cultured in a methionine-deficient medium and supplemented with L-propargylglycine. The cellular machinery, specifically the methionyl-tRNA synthetase, recognizes L-Pg due to its structural similarity to methionine and attaches it to its corresponding tRNA.[1] During protein synthesis (translation), L-Pg is then incorporated into newly synthesized proteins in place of methionine residues.[1] This step effectively installs a chemically unique alkyne "handle" into the proteome.
-
Bioorthogonal Ligation (Click Chemistry): The alkyne-modified proteins are then detected by covalently attaching a reporter molecule that contains a complementary azide group. The most common reaction used for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" that forms a stable triazole linkage. This reaction is highly specific and does not interfere with native biological processes, hence the term "bioorthogonal".
Diagram of the General Workflow
The Click Chemistry Reaction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a key reaction in this workflow. It involves the formation of a stable 1,2,3-triazole ring from an alkyne (on the protein) and an azide (on the reporter molecule).
Quantitative Data
The efficiency of labeling is dependent on several factors that need to be empirically determined for each cell type and experimental setup.
| Parameter | Typical Range | Notes |
| L-Propargylglycine Concentration | 25 - 100 µM | Higher concentrations may induce cytotoxicity in some cell lines. Optimal concentration should be determined empirically. |
| Incubation Time | 1 - 24 hours | Shorter incubation times are suitable for capturing rapid changes in protein synthesis, while longer times increase the overall labeling signal. |
| Copper(II) Sulfate (CuSO4) Stock | 50 mM in water | Used as a precursor for the Cu(I) catalyst. |
| Sodium Ascorbate Stock | 100 mM in water | A reducing agent to generate the active Cu(I) catalyst from CuSO4. Should be freshly prepared. |
| Final Sodium Ascorbate Conc. | 1 mM | Used to initiate the click reaction. |
| Reaction Time (Click Chemistry) | 30 - 60 minutes | The reaction is typically performed at room temperature, protected from light. |
Experimental Protocols
The following protocols provide a general framework for the metabolic labeling of proteins in mammalian cells with L-propargylglycine and subsequent detection via click chemistry.
1. Metabolic Labeling of Proteins
-
Cell Culture: Seed mammalian cells in the appropriate culture vessels and grow them to the desired confluency (typically 70-80%).
-
Methionine Depletion: Aspirate the growth medium, wash the cells once with pre-warmed, methionine-free Dulbecco's Modified Eagle's Medium (DMEM), and then incubate the cells in methionine-free DMEM for 30-60 minutes at 37°C and 5% CO2.
-
L-Propargylglycine Labeling: Add L-propargylglycine stock solution to the methionine-free medium to achieve the desired final concentration (e.g., 25-50 µM). Incubate the cells for a period ranging from 1 to 24 hours, depending on the experimental goals.
2. Cell Lysis
-
Washing: After the labeling period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail to the cells.
-
Incubation and Clarification: Incubate the cells on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant, which contains the L-Pg-labeled proteome, and determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Click Chemistry Reaction (in lysate)
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate containing the alkyne-modified proteins with the azide-functionalized reporter molecule (e.g., an azide-fluorophore).
-
Catalyst Addition: Add the copper(II) sulfate (CuSO4) and a copper ligand (e.g., TBTA) to the reaction mixture.
-
Initiation: Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM and vortex briefly.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, ensuring it is protected from light.
4. Downstream Analysis
The labeled proteins are now ready for various downstream analyses, including:
-
SDS-PAGE and In-Gel Fluorescence Scanning: To visualize the labeled proteins.
-
Affinity Purification: If a biotin-azide reporter was used, the labeled proteins can be purified using streptavidin beads.
-
Mass Spectrometry: For identification and quantification of the newly synthesized proteins.
Applications in Research and Drug Development
The ability to specifically label and identify newly synthesized proteins has numerous applications:
-
Monitoring Protein Synthesis: Quantifying global changes in protein synthesis in response to various stimuli or drug treatments.
-
Target Identification and Validation: Identifying the protein targets of a drug by observing changes in their synthesis rates.
-
Cell-Specific Proteomics: In combination with other techniques, it allows for the analysis of protein synthesis in specific cell types within a mixed population.
-
Visualization of Protein Localization: Using fluorescent reporters to visualize the localization of newly synthesized proteins within cells.
References
Proposed Synthesis and Characterization of 5-(Prop-2-yn-1-ylthio)pyrimidine-2,4(1H,3H)-dione (5MP-Propargyl)
Disclaimer: The following technical guide outlines a proposed methodology for the synthesis and characterization of 5-(Prop-2-yn-1-ylthio)pyrimidine-2,4(1H,3H)-dione, herein referred to as 5MP-Propargyl. This proposal is based on established chemical principles and analogous reactions reported for related mercaptopyrimidine derivatives, as direct literature detailing the synthesis of this specific compound was not identified.
Introduction
Mercaptopyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including anti-proliferative, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a propargyl group, a versatile functional handle, onto the 5-mercaptopyrimidine scaffold could provide a valuable tool for further chemical modifications, such as click chemistry, and potentially lead to novel therapeutic agents. This guide provides a detailed, albeit proposed, experimental protocol for the synthesis and comprehensive characterization of this compound.
Proposed Synthesis
The proposed synthesis of this compound involves the S-alkylation of 5-mercaptouracil (also known as 5-mercaptopyrimidine-2,4-diol) with propargyl bromide in the presence of a suitable base.
Reaction Scheme:
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol
-
Preparation: To a solution of 5-mercaptouracil (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction: Stir the suspension at room temperature for 30 minutes. To this mixture, add propargyl bromide (1.1 eq) dropwise.
-
Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel.
Proposed Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity using various analytical techniques.
Data Presentation
Table 1: Hypothetical Characterization Data for this compound
| Parameter | Expected Value/Observation |
| Molecular Formula | C₇H₆N₂O₂S |
| Molecular Weight | 182.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.5 (br s, 2H, NH), ~7.8 (s, 1H, C6-H), ~3.8 (d, 2H, SCH₂), ~3.2 (t, 1H, C≡CH) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): ~162 (C4), ~150 (C2), ~140 (C6), ~110 (C5), ~80 (C≡CH), ~75 (C≡CH), ~20 (SCH₂) |
| Mass Spec (ESI-MS) | m/z: 183.02 [M+H]⁺, 205.00 [M+Na]⁺ |
| IR (KBr) | ν (cm⁻¹): ~3300 (C≡C-H), ~3200-3000 (N-H), ~2100 (C≡C), ~1700, ~1650 (C=O) |
Hypothetical Biological Activity and Signaling Pathway
Given that some mercaptopyrimidine derivatives have been identified as inhibitors of the Non-Homologous End Joining (NHEJ) DNA repair pathway by targeting DNA Ligase IV, it is plausible that this compound could exhibit similar activity.[1][2] Inhibition of this pathway can lead to the accumulation of double-strand breaks in cancer cells, ultimately inducing apoptosis.
References
The Advent of 5-Methylene Pyrrolones: A Paradigm Shift in Protein Modification
For Immediate Release
In the dynamic fields of chemical biology, drug development, and proteomics, the precise and stable modification of proteins is paramount. For years, maleimides have been the workhorse for cysteine-specific bioconjugation. However, their inherent instability and potential for off-target reactions have driven the search for superior alternatives. Enter 5-Methylene pyrrolones (5MPs), a class of reagents poised to revolutionize protein modification with their exceptional specificity, stability, and versatility. This technical guide provides an in-depth exploration of the core applications of 5MPs in protein modification, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this powerful technology.
Core Principles: Thiol-Specific and Reversible Conjugation
5-Methylene pyrrolones are highly effective reagents for the modification of proteins, primarily targeting the thiol group of cysteine residues.[1][2][3] This specificity stems from a Michael addition reaction, a well-understood and efficient chemical transformation.[1][2] A key advantage of 5MPs over traditional maleimides is their significantly improved stability under physiologically relevant conditions, showing greater resistance to hydrolysis.
One of the most compelling features of 5MP-protein conjugates is their reversible nature. The conjugated molecule can be released under mild conditions, such as a change in pH or through thiol exchange. This "tracelessly removable" characteristic opens up new avenues for applications requiring controlled release of cargo or temporary protection of thiol groups.
Enhanced Functionality with 3-Bromo-5-Methylene Pyrrolones
Building upon the 5MP scaffold, 3-bromo-5-methylene pyrrolones (3Br-5MPs) have emerged as versatile reagents for more complex protein modifications. These compounds not only offer high cysteine specificity comparable to their non-brominated counterparts but also enable multi-functionalization of a single cysteine residue and disulfide bridging bioconjugation. The initial Michael addition of a cysteine to a 3Br-5MP generates a conjugate that can readily react with a second thiol-containing molecule. This allows for the introduction of multiple functionalities, such as imaging agents and therapeutic payloads, onto a single site within a protein.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the stability and reactivity of 5-Methylene pyrrolone derivatives in protein modification applications.
| Compound | Condition | Half-life (t½) | Reference |
| 5MP-Thiol Conjugate (6) | pH 6.0, 37 °C | 104.9 h | |
| 5MP-Thiol Conjugate (6) | pH 7.5, 37 °C | 16.9 h | |
| 5MP-Thiol Conjugate (6) | pH 8.5, 37 °C | 4.3 h | |
| 5MP-Thiol Conjugate (6) | pH 9.5, 37 °C | 0.6 h | |
| H4-R45C-3e (5MP-fluorescein conjugate) | pH 7.5, 37 °C | 28.5 h | |
| H4-R45C-3e (5MP-fluorescein conjugate) + 10 mM GSH | pH 7.5, 37 °C | 16.8 h |
| Reaction | Reactants | Conditions | Yield | Reference |
| 5MP Synthesis | Primary amine + 1' | Neutral aqueous solution, room temp, 1 h | 90% (for 3a) | |
| Thiol-Exchange | 5MP-thiol conjugate (6) + 20 eq. GSH | pH 7.5, 37 °C, < 30 min | Quantitative | |
| Dual-Functionalization | 3Br-5MP modified conjugate + second thiol | pH 7.5, 37 °C, 1 h | ~95% | |
| Peptide Conjugation | Peptide 19 + 2 equiv. 3Br-5MP (7) | pH 7.5, 37 °C, 1 h | 15% |
Experimental Protocols
General Protocol for 5-Methylene Pyrrolone (5MP) Synthesis
5MPs can be readily synthesized from primary amines in a one-pot reaction. A common method involves the bromine oxidation of furfuryl acetate to generate a 1,4-dicarbonyl compound in situ, which is then trapped by a primary amine to yield the corresponding 5MP.
Example Synthesis of 5MP (3a):
-
Treat commercially available 1 with 0.1 M HCl to form the intermediate 1'.
-
Neutralize the solution with NaHCO₃.
-
React the intermediate with the desired primary amine (e.g., amino acid derivative 2a) at room temperature for 1 hour.
-
The resulting 5MP (3a) can be isolated with high yield (e.g., 90%).
General Protocol for Cysteine-Specific Protein Modification
This protocol outlines the basic steps for labeling a cysteine-containing protein with a 5MP reagent.
-
Protein Preparation: Ensure the protein is in a suitable buffer at the desired pH (typically 6.0-8.5). If necessary, reduce any existing disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Labeling Reaction: Add the 5MP reagent (dissolved in a compatible solvent like DMSO) to the protein solution. The molar ratio of reagent to protein and the reaction time will depend on the specific protein and reagent. A common starting point is a 5-fold molar excess of the reagent.
-
Quenching: The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or cysteine.
-
Purification: Remove excess, unreacted reagent from the labeled protein using standard techniques like size-exclusion chromatography or dialysis.
Protocol for Traceless Removal of 5MP Conjugate
The release of the conjugated molecule can be achieved through two primary methods:
-
Retro-Michael Reaction: Increasing the pH of the buffer to 9.5 will efficiently trigger the retro-Michael reaction, releasing the free thiol.
-
Thiol Exchange: Incubating the 5MP-protein conjugate with an excess of a competing thiol, such as glutathione (GSH), at a neutral pH (e.g., 7.5) will lead to the efficient release of the native protein. For example, incubation with 20 equivalents of GSH can lead to quantitative release in under 30 minutes.
Visualizing the Chemistry and Workflows
To better illustrate the underlying mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Reaction of 5-Methylene Pyrrolone with a protein cysteine residue.
Caption: Experimental workflow for protein modification with 5-Methylene Pyrrolones.
Caption: Mechanisms for the traceless removal of 5-Methylene Pyrrolone adducts.
Conclusion and Future Outlook
5-Methylene pyrrolones and their derivatives represent a significant advancement in the field of protein modification. Their superior stability, high specificity for cysteine, and the unique ability for traceless removal make them powerful tools for a wide range of applications, from basic research to the development of novel therapeutics like antibody-drug conjugates. The development of multi-functional 3Br-5MPs further expands the utility of this chemical scaffold. As research continues, the adoption of 5MP-based chemistries is expected to grow, enabling the creation of more sophisticated and effective protein conjugates for the advancement of science and medicine.
References
An In-Depth Technical Guide to 5MP-Propargyl for Cysteine-Specific Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical biology and drug development, the selective modification of proteins is a cornerstone for elucidating biological function, developing novel therapeutics, and creating advanced diagnostic tools. Cysteine, with its unique nucleophilic thiol group, presents an attractive target for site-specific protein labeling. This guide provides a comprehensive technical overview of 5MP-Propargyl, a thiol-reactive probe designed for the specific and versatile modification of cysteine residues.
This compound is a derivative of 5-Methylene pyrrolone (5MP), a class of reagents known for their high specificity towards thiols.[1][2] The core structure of this compound facilitates a Michael addition reaction with the sulfhydryl group of cysteine, forming a stable covalent bond. Critically, this reaction does not generate a new stereocenter, simplifying downstream analysis.[1] The integrated propargyl group serves as a versatile bioorthogonal handle, enabling subsequent derivatization through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This two-step strategy allows for the attachment of a wide array of reporter molecules, such as fluorophores, biotin, or drug molecules, for diverse applications in proteomics, cell biology, and drug discovery.
This technical guide will detail the mechanism of action, provide structured quantitative data, and present detailed experimental protocols for the application of this compound in cysteine-specific protein modification.
Mechanism of Action
The cysteine-specific modification by this compound proceeds in two main stages:
-
Michael Addition: The sulfhydryl group of a cysteine residue acts as a nucleophile, attacking the electrophilic methylene group of the this compound molecule. This results in the formation of a stable thioether linkage. This reaction is highly specific for thiols under physiological conditions.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne (propargyl group) on the now protein-conjugated 5MP serves as a handle for the "click" reaction. In the presence of a copper(I) catalyst, it readily and specifically reacts with an azide-functionalized molecule to form a stable triazole ring. This allows for the attachment of various reporter tags for downstream analysis.
digraph "5MP_Propargyl_Reaction_Mechanism" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=vee, color="#4285F4"];
// Nodes
ProteinCys [label="Protein-SH (Cysteine)"];
MP_Propargyl [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];
Intermediate [label="Protein-S-5MP-Propargyl"];
AzideTag [label="Azide-Reporter Tag", fillcolor="#34A853", fontcolor="#202124"];
FinalProduct [label="Labeled Protein"];
Cu_Catalyst [label="Cu(I) Catalyst", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
ProteinCys -> Intermediate [label="Michael Addition"];
MP_Propargyl -> Intermediate;
Intermediate -> FinalProduct;
AzideTag -> FinalProduct;
Cu_Catalyst -> FinalProduct [label="CuAAC 'Click' Chemistry", style=dashed];
}
Workflow for labeling proteins with this compound.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-functionalized reporter molecule to the this compound-labeled proteome.
Materials:
-
This compound labeled protein sample (from Protocol 1).
-
Azide-functionalized reporter molecule (e.g., Azide-Biotin, Azide-Fluorophore) stock solution (10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water).
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate stock solution (100 mM in water, freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand stock solution (10 mM in DMSO).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
This compound labeled protein sample.
-
Azide-reporter molecule to a final concentration of 100 µM.
-
TBTA or other ligand to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
Initiate the Reaction: Add TCEP or sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Sample Cleanup: The resulting labeled protein can be purified from excess reagents by protein precipitation or desalting columns.
```dot
digraph "CuAAC_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=vee, color="#4285F4"];
// Nodes
start [label="Start: this compound\nLabeled Protein", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
add_reagents [label="Add:\n- Azide-Reporter\n- TBTA\n- CuSO4"];
initiate [label="Initiate with TCEP\nor Sodium Ascorbate"];
incubate [label="Incubate (1 hr, RT, dark)"];
cleanup [label="Sample Cleanup\n(Precipitation or Desalting)"];
final_product [label="Fully Labeled Protein", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
start -> add_reagents;
add_reagents -> initiate;
initiate -> incubate;
incubate -> cleanup;
cleanup -> final_product;
}
References
5MP-Propargyl stability and recommended storage conditions
An In-depth Technical Guide to the Stability and Recommended Storage of 5MP-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and comprehensive stability studies on 5-Mercaptopurine-Propargyl (this compound) are not extensively available in publicly accessible literature. This guide synthesizes information from studies on 5-mercaptopurine (6-MP), propargyl-containing compounds, and general principles of chemical stability to provide inferred best practices for its handling and storage. The recommendations herein should be supplemented with in-house stability assessments for specific applications.
Introduction
This compound is a derivative of the well-known antimetabolite 5-Mercaptopurine (5MP or 6-MP). The addition of a propargyl group introduces a reactive alkyne functionality, making it a valuable tool in bioconjugation and click chemistry for applications such as protein labeling.[1] Understanding the stability of this compound is critical for ensuring the reliability and reproducibility of experimental results. This guide provides an in-depth analysis of its inferred stability profile and recommendations for optimal storage.
Chemical Profile and Inferred Stability
The stability of this compound is influenced by its two key structural components: the 5-mercaptopurine core and the propargyl group.
-
5-Mercaptopurine Core: 5-Mercaptopurine is susceptible to oxidation and degradation, particularly in solution.[2][3] Studies on mercaptopurine suspensions have shown that factors like pH, temperature, and the presence of antioxidants can significantly impact its shelf-life.[2]
-
Propargyl Group: The propargyl group, containing a terminal alkyne, is generally stable but can be sensitive to heat, light, and certain metals.[4] Propargyl alcohols, for instance, are noted for their thermal stability but can undergo reactions at the triple bond.
Based on these components, this compound is likely to be sensitive to oxidative conditions, extreme pH, elevated temperatures, and prolonged exposure to light.
Quantitative Data Summary
| Parameter | Condition | Result | Source |
| Temperature | Room Temperature (19-23°C) vs. Refrigerated (4-8°C) | Mercaptopurine suspensions showed greater stability at room temperature compared to refrigeration. | |
| Antioxidant | Addition of 0.1% w/v Ascorbic Acid | Extended the shelf-life of a mercaptopurine suspension from 5 weeks to 11 weeks at room temperature. | |
| pH | Acidic, Neutral, and Basic | 6-Mercaptopurine degradation via UV-C radiation was effective across all pH levels, with over 90% degradation when combined with H₂O₂. | |
| Light Exposure | UV-C Irradiation (254 nm) | Direct photolysis of 6-Mercaptopurine occurs, with less than 70% degradation after 2 hours of UV irradiation alone. |
Recommended Storage and Handling
Based on the inferred stability, the following storage and handling procedures are recommended to maintain the integrity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | Store at controlled room temperature or as specified by the manufacturer. Some related compounds recommend refrigeration (2-8°C). For long-term storage, consider an explosion-proof refrigerator. | To minimize thermal degradation. The conflicting data on mercaptopurine suggests manufacturer recommendations should be prioritized. |
| Light | Store in a light-resistant container, such as an amber vial. | To prevent photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the mercaptopurine core. |
| Container | Keep the container tightly closed. | To prevent exposure to moisture and atmospheric oxygen. |
| Handling | Handle in a well-ventilated area, preferably under a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. | To ensure safety and prevent contamination. |
Potential Degradation Pathways
The degradation of this compound can be postulated to occur through several pathways, primarily involving the reactive thiol group of the mercaptopurine core and the terminal alkyne of the propargyl group.
Caption: Potential degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions and identify its degradation products.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
High-purity water
-
Acids (e.g., 0.1 N HCl)
-
Bases (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
Calibrated HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate under the same conditions as acid hydrolysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in an oven.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.
-
Data Analysis: Calculate the percentage of degradation for each condition. Characterize the major degradation products using techniques like LC-MS/MS and NMR.
Caption: Workflow for a forced degradation study of this compound.
Conclusion
While direct stability data for this compound is limited, an understanding of its constituent functional groups allows for informed decisions regarding its storage and handling. To ensure the integrity of the compound, it is crucial to protect it from light, heat, and oxidative conditions. For critical applications, it is highly recommended to perform in-house stability studies to establish appropriate storage conditions and shelf-life for the specific formulation and intended use.
References
Methodological & Application
Application Note: Streamlined Protein Labeling Utilizing 5MP-Propargyl Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of proteins is paramount for understanding their function, localization, and interactions within complex biological systems. Click chemistry, a set of powerful, specific, and biocompatible reactions, has emerged as a cornerstone of chemical biology for this purpose.[1][2][3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction, forming a stable triazole linkage between an alkyne and an azide.[1][4] This application note details a protocol for the use of a novel propargyl-functionalized probe, "5MP-Propargyl," for the targeted labeling of proteins. This method allows for the sensitive and specific detection and enrichment of proteins of interest for downstream applications such as proteomics, fluorescence imaging, and drug target identification.
The workflow involves the introduction of the this compound probe, which contains a terminal alkyne group, into a biological system. This can be achieved through various strategies, including metabolic incorporation of an alkyne-modified amino acid analog or the use of a reactive this compound probe that covalently links to specific protein residues. Following incubation, the alkyne-tagged proteins are selectively reacted with an azide-containing reporter molecule (e.g., a fluorophore or biotin) via the CuAAC reaction. This modular approach offers significant advantages, including high specificity, rapid reaction kinetics, and the ability to perform the labeling in complex biological lysates. However, it is important to be aware of potential side reactions, such as the copper-catalyzed reaction with free thiols in cysteine residues, which can lead to background labeling.
Principle of the Method
The this compound click chemistry protocol is a two-step process:
-
Labeling: The this compound probe, containing a terminal alkyne, is introduced to the protein sample. This can be done in living cells, allowing for metabolic incorporation, or in cell lysates, where the probe may react with specific protein targets.
-
Detection: Following the removal of the excess probe, an azide-functionalized reporter tag (e.g., biotin-azide for enrichment or a fluorescent azide for imaging) is covalently attached to the alkyne-modified proteins using the CuAAC reaction. This reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt and a reducing agent.
Materials and Reagents
-
This compound probe
-
Azide-functionalized reporter tag (e.g., Biotin-Azide, Fluorescent Azide)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform (for protein precipitation)
-
Streptavidin-agarose beads (for biotin-based enrichment)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Mass spectrometer (for proteomic analysis)
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins in Cultured Cells
This protocol is suitable for introducing the this compound probe into newly synthesized proteins if it is an analog of a natural amino acid.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Metabolic Labeling: Replace the normal growth medium with a medium containing the this compound amino acid analog at a final concentration of 25-50 µM. Incubate the cells for 1-24 hours, depending on the desired labeling extent.
-
Cell Harvest and Lysis:
-
Wash the cells three times with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
-
Click Reaction: Proceed to the "Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction" protocol below.
Protocol 2: Labeling of Proteins in Cell Lysate
This protocol is applicable when using a reactive this compound probe that targets specific residues in proteins within a lysate.
-
Cell Lysate Preparation:
-
Harvest and lyse cells as described in Protocol 1, step 3.
-
Ensure the protein concentration is between 1-5 mg/mL.
-
-
Protein Labeling:
-
Add the this compound probe to the cell lysate at a final concentration to be optimized for the specific probe and target.
-
Incubate for a specified time at a controlled temperature (e.g., 1 hour at 37°C).
-
-
Click Reaction: Proceed to the "Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction" protocol below.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This general protocol can be used for lysates obtained from either Protocol 1 or 2.
-
Prepare Click Reaction Cocktail: For each 50 µL of protein lysate, prepare the following reaction cocktail. It is recommended to prepare a master mix for multiple samples.
-
100 µL PBS buffer
-
4 µL of 1 mM azide-functionalized reporter tag in DMSO or water (final concentration ~20 µM, can be optimized)
-
10 µL of 100 mM THPTA ligand in water
-
10 µL of 20 mM CuSO₄ solution
-
-
Initiate the Reaction:
-
To the 50 µL of protein lysate, add the prepared click reaction cocktail.
-
Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.
-
Vortex briefly to mix.
-
-
Incubation: Protect the reaction from light and incubate for 30 minutes to 1 hour at room temperature.
-
Downstream Processing: The click-labeled proteins are now ready for downstream analysis.
Protein Precipitation and Enrichment
-
Protein Precipitation (Methanol/Chloroform):
-
To the ~200 µL reaction mixture, add 600 µL of methanol and vortex.
-
Add 150 µL of chloroform and vortex.
-
Add 400 µL of deionized water and vortex.
-
Centrifuge for 5 minutes at 13,000-20,000 x g.
-
Carefully remove the upper aqueous layer.
-
Add 450 µL of methanol to the interface and pellet, and vortex.
-
Centrifuge for 5 minutes at 13,000-20,000 x g to pellet the protein.
-
Discard the supernatant and air-dry the protein pellet.
-
-
Enrichment (for Biotin-labeled proteins):
-
Resuspend the protein pellet in a buffer containing 1% SDS.
-
Dilute the sample with a non-ionic detergent-containing buffer to reduce the SDS concentration.
-
Add streptavidin-agarose beads and incubate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the enriched proteins for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
-
Data Presentation
Quantitative data from a typical proteomic experiment using a propargyl-amino acid analog and CuAAC with a biotin-azide tag for enrichment followed by mass spectrometry is summarized below.
| Parameter | CuAAC Method | SPAAC Method |
| Number of Identified Peptides | 229 | 188 |
| Number of Overlapping Proteins | \multicolumn{2}{c | }{114} |
| Labeling Efficiency | High | Moderate |
| Background Binding | Low to Moderate | High |
This table presents a comparative analysis of Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in a proteomics study, highlighting the higher efficiency and specificity of CuAAC.
Visualizations
Caption: Workflow for protein labeling using this compound and click chemistry.
Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.
References
Application Notes and Protocols for 5MP-Propargyl in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylene pyrrolone-Propargyl (5MP-Propargyl) is a bifunctional reagent designed for a two-step biomolecule modification strategy. It combines the properties of a thiol-specific labeling agent with a versatile "click chemistry" handle. The 5-methylene pyrrolone (5MP) core acts as a reversible, thiol-specific Michael acceptor, enabling the selective conjugation of this compound to cysteine residues on proteins and peptides. The propargyl group, a terminal alkyne, serves as a reactive partner for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[1] This dual functionality allows for the precise, site-specific introduction of an alkyne handle onto a biomolecule, which can then be "clicked" with any azide-containing molecule of interest, such as fluorescent dyes, biotin, or drug molecules.
The CuAAC reaction is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and biocompatibility.[2][3] It proceeds under mild, often aqueous conditions, making it ideal for the modification of sensitive biological macromolecules.[2][3] The combination of thiol-specific labeling with this compound and the subsequent robust CuAAC ligation provides a powerful platform for applications in drug discovery, proteomics, and diagnostics.
Data Presentation: Representative Quantitative Data for CuAAC on Biomolecules
The following tables summarize typical quantitative data for CuAAC reactions involving proteins and peptides. These values are representative and should be used as a starting point for optimization, as the specific kinetics and yields will depend on the protein, the azide, and the precise reaction conditions.
Table 1: Typical Reaction Parameters for CuAAC on Proteins
| Parameter | Concentration Range | Notes |
| Alkyne-Modified Protein | 10 µM - 500 µM | Higher concentrations can lead to faster reaction rates. |
| Azide Molecule | 1 - 20 equivalents (relative to protein) | An excess of the azide component is often used to ensure complete consumption of the alkyne-modified protein. |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | Precursor to the active Cu(I) catalyst. |
| Copper(I)-Stabilizing Ligand (e.g., THPTA) | 5 equivalents (relative to copper) | Protects the biomolecule from oxidative damage and enhances reaction rate. |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 10 equivalents (relative to copper) | Reduces Cu(II) to the active Cu(I) state. A fresh solution should always be used. |
| Temperature | Room Temperature (20-25°C) | Most CuAAC bioconjugations are performed at room temperature. |
| Reaction Time | 1 - 4 hours | Can vary depending on the specific reactants and their concentrations. |
Table 2: Representative Yields for CuAAC Bioconjugation
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Yield (%) | Reference |
| Alkyne-modified Green Fluorescent Protein (GFP) | Azide-modified Oligonucleotide | CuSO₄/Sodium Ascorbate | Aqueous Buffer | >90% | |
| Alkyne-modified Bovine Serum Albumin (BSA) | Azide-functionalized Dye | CuSO₄/THPTA/Sodium Ascorbate | PBS | >85% | Representative |
| Propargyl-functionalized Peptide | Azide-containing Small Molecule | Cu(I)Br/TBTA | Aqueous/Organic | >95% | Representative |
Experimental Protocols
This section provides a detailed two-part methodology for the use of this compound in CuAAC reactions.
Part A: Cysteine-Specific Labeling of a Protein with this compound
This protocol describes the initial conjugation of this compound to a cysteine residue on a target protein.
Materials:
-
Cysteine-containing protein of interest
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.0-7.5)
-
Reducing agent (e.g., TCEP, optional, for reducing disulfide bonds)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: If necessary, treat the protein with a reducing agent like TCEP to ensure the target cysteine residue has a free thiol group. Remove the reducing agent immediately before labeling using a desalting column.
-
Reaction Setup: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
This compound Addition: Add a 5- to 20-fold molar excess of this compound (from a stock solution in a compatible solvent like DMSO) to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Purification: Remove the excess, unreacted this compound by size-exclusion chromatography (desalting column) or dialysis against the reaction buffer.
-
Characterization: Confirm the successful conjugation of this compound to the protein using techniques such as mass spectrometry (to observe the mass shift) or by proceeding to the CuAAC reaction with an azide-functionalized reporter molecule.
Part B: CuAAC Reaction of this compound-Labeled Protein with an Azide
This protocol details the "click" reaction between the alkyne-functionalized protein from Part A and an azide-containing molecule.
Materials:
-
This compound-labeled protein (from Part A)
-
Azide-containing molecule of interest (e.g., fluorescent dye, biotin-azide)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., dialysis, size-exclusion chromatography, or affinity chromatography if a tag was introduced)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the this compound-labeled protein and the azide-containing molecule in the reaction buffer. A 2- to 10-fold molar excess of the azide is typically used.
-
Catalyst Premix: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the protein. Let this mixture stand for 1-2 minutes.
-
Addition of Catalyst: Add the copper/ligand premix to the protein-azide mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction tube should be protected from light if a fluorescent dye is being used.
-
Quenching and Purification: Once the reaction is complete, it can be quenched by adding a copper chelator like EDTA. Purify the final conjugate using a suitable method to remove excess reagents and byproducts.
-
Analysis: Analyze the final product using appropriate techniques such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent dye was used), mass spectrometry, or functional assays.
Mandatory Visualization
Caption: Experimental workflow for protein modification using this compound and CuAAC.
Caption: Application of a this compound labeled protein in studying a signaling pathway.
References
Application Notes and Protocols for 5MP-Propargyl Labeling of Antibody Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of antibodies is a cornerstone of modern therapeutic and diagnostic development, particularly in the construction of Antibody-Drug Conjugates (ADCs). The ability to attach a payload to a specific site on an antibody ensures homogeneity of the final product, leading to a more predictable pharmacokinetic profile and a wider therapeutic window. Labeling at cysteine residues, particularly those resulting from the reduction of interchain disulfide bonds, is a common strategy for achieving site-specific conjugation.
5-Methylene pyrrolone (5MP) derivatives have emerged as highly specific thiol-reactive reagents for bioconjugation.[1] 5MP-Propargyl is a derivative that introduces a terminal alkyne group onto the antibody. This "click handle" allows for the subsequent, highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or a molecular imaging agent) that has been functionalized with an azide group.[2][3] This two-step process provides a robust and versatile method for creating precisely engineered antibody conjugates.
These application notes provide a detailed, synthesized protocol for the labeling of cysteine residues on antibodies using this compound and subsequent click chemistry.
Data Presentation
The following tables summarize representative quantitative data for the key stages of the this compound labeling protocol. Note that the specific values can vary depending on the antibody, payload, and precise reaction conditions.
Table 1: Antibody Reduction and Labeling Parameters
| Parameter | Recommended Range | Typical Value | Purpose |
| Antibody Concentration | 1 - 10 mg/mL | 5 mg/mL | To ensure efficient reaction kinetics. |
| Reducing Agent (TCEP) Molar Excess | 10 - 50 fold | 20-fold | To reduce interchain disulfide bonds to free thiols. |
| This compound Molar Excess | 5 - 20 fold | 10-fold | To ensure complete labeling of available thiol groups. |
| Reaction pH (Labeling) | 7.0 - 7.5 | 7.2 | To maintain thiol reactivity and protein stability. |
| Incubation Time (Labeling) | 1 - 4 hours | 2 hours | To allow for complete conjugation of this compound. |
Table 2: Click Chemistry Reaction Parameters
| Parameter | Recommended Range | Typical Value | Purpose |
| Alkyne-Antibody Concentration | 1 - 5 mg/mL | 2 mg/mL | To maintain solubility and reactivity. |
| Azide-Payload Molar Excess | 3 - 10 fold | 5-fold | To drive the click reaction to completion. |
| Copper (II) Sulfate Concentration | 50 - 200 µM | 100 µM | To provide the catalytic Cu(I) species after reduction. |
| Ligand (e.g., THPTA) Concentration | 250 - 1000 µM | 500 µM | To stabilize the Cu(I) catalyst and protect the antibody. |
| Reducing Agent (Sodium Ascorbate) Conc. | 1 - 5 mM | 2.5 mM | To reduce Cu(II) to the active Cu(I) catalyst. |
| Incubation Time (Click Reaction) | 30 - 90 minutes | 60 minutes | To allow for complete cycloaddition. |
Table 3: Representative Labeling Efficiency and Drug-to-Antibody Ratio (DAR)
| Method | Analyte | Typical Result |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) | DAR of ~2, ~4, ~6, ~8 |
| Mass Spectrometry (LC-MS) | Conjugate Purity and DAR | >95% desired conjugate |
| SDS-PAGE (reducing and non-reducing) | Confirmation of Conjugation | Shift in molecular weight corresponding to payload |
Experimental Protocols
Part 1: Antibody Reduction and this compound Labeling
This protocol describes the generation of free thiol groups on the antibody via reduction of disulfide bonds, followed by conjugation with this compound.
Materials:
-
Purified antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
This compound reagent
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Start with a purified antibody solution, ideally at a concentration of 1-10 mg/mL.
-
If the antibody buffer contains interfering substances, exchange it with the Reaction Buffer using a desalting column or dialysis.
-
-
Reduction of Disulfide Bonds:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM) in Reaction Buffer.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.
-
-
Removal of Excess Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with Reaction Buffer. This step is crucial to prevent TCEP from reacting with the this compound.
-
-
This compound Conjugation:
-
Prepare a fresh stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Add a 5- to 20-fold molar excess of the this compound solution to the reduced antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Alkyne-Modified Antibody:
-
Remove excess, unreacted this compound using a desalting column equilibrated with a suitable buffer for the subsequent click reaction (e.g., PBS with 5 mM EDTA, pH 7.4).
-
Determine the concentration of the resulting alkyne-modified antibody using a protein concentration assay (e.g., BCA) or by measuring absorbance at 280 nm.
-
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-functionalized payload to the alkyne-modified antibody.
Materials:
-
Purified alkyne-modified antibody from Part 1
-
Azide-functionalized payload (e.g., drug, dye)
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
Click Reaction Buffer: PBS, pH 7.4
-
Desalting columns or other chromatography system (e.g., SEC, HIC) for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-functionalized payload in a suitable solvent (e.g., DMSO).
-
Prepare fresh aqueous stock solutions of:
-
Copper (II) Sulfate (e.g., 20 mM)
-
THPTA (e.g., 100 mM)
-
Sodium Ascorbate (e.g., 300 mM)
-
-
-
Click Reaction Setup:
-
In a reaction tube, add the alkyne-modified antibody to the Click Reaction Buffer.
-
Add the azide-functionalized payload to the antibody solution at a 3- to 10-fold molar excess.
-
Add the THPTA solution to the reaction mixture to a final concentration of approximately 5 times the copper concentration. Mix gently.
-
Add the Copper (II) Sulfate solution to the reaction mixture to a final concentration of 100-200 µM. Mix gently.
-
-
Initiation of the Click Reaction:
-
To initiate the reaction, add the freshly prepared Sodium Ascorbate solution to a final concentration of 2-5 mM. Mix gently.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification of the Antibody Conjugate:
-
Purify the antibody conjugate from excess payload and reaction components using a desalting column, size-exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC).
-
The choice of purification method may depend on the properties of the payload.
-
-
Characterization of the Final Conjugate:
-
Determine the final concentration of the antibody conjugate.
-
Characterize the Drug-to-Antibody Ratio (DAR) using methods such as HIC-HPLC or mass spectrometry.
-
Assess the purity and aggregation of the final product by SEC.
-
Confirm the integrity of the conjugate by SDS-PAGE.
-
Visualizations
Caption: Experimental workflow for cysteine-specific antibody labeling.
References
Application Notes and Protocols for Creating Antibody-Drug Conjugates Using 6-Propargyl-mercaptopurine (6-PMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of 6-Propargyl-mercaptopurine (6-PMP) as a novel linker-payload component for the construction of ADCs via click chemistry.
6-Mercaptopurine (6-MP) is a purine analogue and an established antimetabolite used in the treatment of leukemia. By functionalizing 6-MP with a propargyl group to create 6-PMP, a terminal alkyne is introduced, making it an ideal component for bioorthogonal click chemistry reactions. This enables the efficient and site-specific conjugation of the 6-MP payload to an azide-modified antibody, resulting in a stable and potent ADC. The triazole linkage formed through click chemistry is known for its high stability under physiological conditions.
This document outlines the synthesis of 6-PMP, the modification of an antibody to introduce azide functionalities, the conjugation of 6-PMP to the antibody via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the subsequent characterization and in vitro evaluation of the resulting ADC.
Data Presentation
Table 1: Quantitative Data Summary for Click Chemistry-Based ADCs
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Conjugation Efficiency | > 95% | HIC-HPLC, SEC-HPLC | [1] |
| Drug-to-Antibody Ratio (DAR) | 2, 4, or 8 (controlled) | HIC-HPLC, RP-HPLC | [2] |
| Linkage Stability (in plasma) | High (>95% stable after 7 days) | LC-MS | [1] |
| In Vitro Cytotoxicity (IC50) | nM to pM range | MTT Assay, CellTiter-Glo | [3][4] |
| Monomer Purity | > 98% | SEC-HPLC |
Note: The data presented are typical values observed for ADCs created using click chemistry. Specific results for a 6-PMP-based ADC would require experimental determination.
Experimental Protocols
Protocol 1: Synthesis of 6-Propargyl-mercaptopurine (6-PMP)
This protocol describes the S-alkylation of 6-mercaptopurine with propargyl bromide to yield 6-Propargyl-mercaptopurine.
Materials:
-
6-mercaptopurine (6-MP)
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask, dissolve 1 gram of 6-mercaptopurine in 20 mL of DMF.
-
Add 1.5 equivalents of potassium carbonate to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add 1.2 equivalents of propargyl bromide to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 50 mL of deionized water.
-
Extract the aqueous layer three times with 50 mL of ethyl acetate.
-
Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 6-Propargyl-mercaptopurine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Antibody Modification with Azide Groups
This protocol describes the introduction of azide groups onto a monoclonal antibody via reaction with an NHS-azide linker, targeting lysine residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG4-NHS ester (or similar NHS-azide linker)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Zeba™ Spin Desalting Columns (7K MWCO)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4. If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column.
-
Prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO immediately before use.
-
Add a 10-fold molar excess of the Azido-PEG4-NHS ester stock solution to the antibody solution.
-
Gently mix and incubate the reaction for 1-2 hours at room temperature.
-
Remove the excess, unreacted NHS-azide linker by purifying the reaction mixture using a desalting column equilibrated with PBS, pH 7.4.
-
Determine the concentration of the azide-modified antibody using a UV-Vis spectrophotometer at 280 nm.
Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free click chemistry reaction between the azide-modified antibody and 6-PMP.
Materials:
-
Azide-modified antibody (from Protocol 2)
-
6-Propargyl-mercaptopurine (6-PMP, from Protocol 1)
-
Anhydrous DMSO
-
PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Prepare a 10 mM stock solution of 6-PMP in anhydrous DMSO.
-
In a reaction tube, combine the azide-modified antibody with a 5 to 10-fold molar excess of the 6-PMP stock solution. The final DMSO concentration should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature for 12-24 hours, or at 4°C for 24-48 hours.
-
Purify the resulting ADC to remove unreacted 6-PMP and other small molecules using a size-exclusion chromatography (SEC) system.
-
Concentrate the purified ADC using an appropriate centrifugal filter unit.
-
Store the final ADC at 4°C for short-term use or at -80°C for long-term storage.
Protocol 4: ADC Characterization: Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
This protocol describes the determination of the average number of drug molecules conjugated to each antibody using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
Purified ADC (from Protocol 3)
-
HIC HPLC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject 20-50 µg of the purified ADC onto the column.
-
Elute the ADC species using a decreasing salt gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
Peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) will be resolved based on their hydrophobicity.
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area % of each species × DAR of that species) / 100
Protocol 5: In Vitro Cytotoxicity Assessment by MTT Assay
This protocol evaluates the potency of the 6-PMP ADC on a target cancer cell line.
Materials:
-
Target antigen-positive cancer cell line
-
Antigen-negative control cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
6-PMP ADC, unconjugated antibody, and free 6-PMP
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the 6-PMP ADC, unconjugated antibody, and free 6-PMP in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the serially diluted compounds to the respective wells. Include untreated cells as a negative control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of the solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Mandatory Visualizations
Caption: Experimental workflow for the creation and evaluation of a 6-PMP ADC.
Caption: General mechanism of action for the 6-PMP antibody-drug conjugate.
References
- 1. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Peptides with 5MP-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. It enables the creation of sophisticated tools for studying biological processes and the development of targeted therapeutics such as peptide-drug conjugates (PDCs). This document provides detailed application notes and protocols for the bioconjugation of cysteine-containing peptides using the heterobifunctional linker, 5MP-Propargyl.
This compound is a state-of-the-art reagent that facilitates a two-step conjugation strategy. It features a 5-Methylene Pyrrolone (5MP) moiety, which serves as a highly specific, thiol-reactive group for conjugation to cysteine residues.[1][2] This reaction is superior to traditional maleimide chemistry, offering significantly improved stability of the conjugate under physiological conditions.[1][2] The second functional group of the linker is a terminal alkyne (propargyl group), which acts as a versatile handle for subsequent "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the efficient and specific attachment of a wide array of molecules, including fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) chains, to the peptide.
The overall workflow involves an initial, highly selective reaction of the peptide's cysteine with this compound, followed by the click reaction to attach the desired payload. This modular approach provides a powerful platform for the synthesis of well-defined peptide bioconjugates.
Experimental Workflows and Signaling Pathways
The bioconjugation strategy using this compound is a sequential, two-step process. First, the thiol-specific Michael addition occurs between the cysteine residue of the peptide and the 5MP moiety of the linker. The resulting alkyne-modified peptide is then purified and subjected to a click chemistry reaction with an azide-functionalized molecule of interest.
A significant application of this technology is in the development of targeted therapies for cancer. For instance, a peptide that specifically binds to an overexpressed receptor on cancer cells, such as the Epidermal Growth Factor Receptor (EGFR), can be conjugated to a cytotoxic drug. The resulting peptide-drug conjugate (PDC) can then selectively deliver the drug to tumor cells, minimizing off-target toxicity. The EGFR signaling pathway, which is crucial for cell proliferation and survival, is a prime target for such strategies.
Quantitative Data Summary
The efficiency of the two-step bioconjugation process is a critical factor for its application. The following table summarizes typical quantitative data reported in the literature for 5MP-based and CuAAC reactions.
| Parameter | Step 1: 5MP-Cysteine Conjugation | Step 2: CuAAC Click Reaction | Reference(s) |
| Reaction Time | 5 - 60 minutes | 1 - 5 hours | [2] |
| Typical Yield | >95% | >95% | |
| pH Range | 6.0 - 8.5 | 4 - 11 | |
| Temperature | 4 - 37 °C | Room Temperature | |
| Specificity | Highly Cysteine-Specific | Bioorthogonal (Azide-Alkyne) |
Experimental Protocols
Protocol 1: Conjugation of a Cysteine-Containing Peptide with this compound
This protocol describes the first step of the bioconjugation process, where the alkyne handle is attached to the peptide.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Degassed reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for reducing disulfide bonds)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the degassed reaction buffer to a final concentration of 0.4 mM. If the peptide may have formed disulfide-linked dimers, pre-treat the solution with a 2-5 fold molar excess of TCEP for 30 minutes at room temperature to ensure the cysteine thiol is reduced.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 40 mM) in DMF or DMSO.
-
Conjugation Reaction: Add 10 molar equivalents of the this compound stock solution to the peptide solution. For example, for every 1 ml of the 0.4 mM peptide solution, add 100 µl of the 40 mM this compound solution.
-
Incubation: Gently mix the reaction and incubate at 37°C for 1 hour. The reaction is typically complete within 10-60 minutes.
-
Monitoring the Reaction: The progress of the reaction can be monitored by RP-HPLC and mass spectrometry to observe the consumption of the starting peptide and the formation of the alkyne-modified peptide product, which will have an increased molecular weight corresponding to the addition of the this compound linker.
-
Purification: Once the reaction is complete, purify the alkyne-modified peptide from excess this compound and other reaction components using RP-HPLC.
-
Characterization and Storage: Confirm the identity of the purified product by mass spectrometry. Lyophilize the purified peptide and store at -20°C or -80°C for future use in the click chemistry step.
Protocol 2: CuAAC "Click" Reaction of Alkyne-Modified Peptide with an Azide-Functionalized Molecule
This protocol describes the second step, where the molecule of interest is attached to the alkyne-modified peptide.
Materials:
-
Purified alkyne-modified peptide
-
Azide-functionalized molecule (e.g., azide-drug, azide-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Reaction solvent (e.g., DMF, DMSO, or a mixture of an organic solvent and aqueous buffer)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Reagent Preparation:
-
Dissolve the purified alkyne-modified peptide in the chosen reaction solvent.
-
Dissolve the azide-functionalized molecule in the same solvent. A 1.2 to 2-fold molar excess of the azide relative to the peptide is typically used.
-
Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 250 mM in water).
-
-
Click Reaction:
-
In a reaction vessel, combine the alkyne-modified peptide and the azide-functionalized molecule.
-
Add CuSO₄ to a final concentration of approximately 1 molar equivalent relative to the peptide.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of approximately 5 molar equivalents relative to the peptide. The solution may change color, indicating the reduction of Cu(II) to the catalytic Cu(I) species.
-
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.
-
Purification: Upon completion, purify the final peptide bioconjugate by RP-HPLC to remove unreacted starting materials, copper, and other reagents.
-
Final Characterization: Characterize the final purified product by mass spectrometry to confirm the successful conjugation. The molecular weight should correspond to the sum of the alkyne-modified peptide and the azide-functionalized molecule. Lyophilize the final product and store appropriately.
References
Fluorescent Labeling of Proteins with 5MP-Propargyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient fluorescent labeling of proteins is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins within complex biological systems, providing invaluable insights into their function, localization, and dynamics. 5MP-Propargyl (5-Mercaptopyrimidinyl-Propargyl) is a thiol-reactive chemical probe that offers a versatile and powerful tool for the cysteine-specific labeling of proteins. This reagent combines the specificity of a thiol-reactive group with the bioorthogonality of a terminal alkyne, facilitating a two-step labeling strategy. Initially, the 5MP moiety reacts specifically with cysteine residues on the protein of interest. Subsequently, the propargyl group serves as a handle for the covalent attachment of a fluorescent probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This approach allows for a high degree of labeling specificity and flexibility in the choice of fluorophore.
These application notes provide a comprehensive overview of the principles, applications, and detailed protocols for the fluorescent labeling of proteins using this compound.
Principle of this compound Labeling
The labeling strategy involves two key chemical reactions:
-
Cysteine-Specific Modification: The 5-mercaptopyrimidine (5MP) group of this compound selectively reacts with the thiol group (-SH) of cysteine residues within a protein, forming a stable thioether bond. This reaction is highly specific for cysteines under controlled pH conditions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group (a terminal alkyne) introduced onto the protein via this compound serves as a bioorthogonal handle. This alkyne group undergoes a highly efficient and specific cycloaddition reaction with an azide-functionalized fluorescent dye in the presence of a copper(I) catalyst. This "click" reaction forms a stable triazole linkage, covalently attaching the fluorophore to the protein.
Applications
The this compound labeling strategy is applicable to a wide range of research areas, including:
-
Chemical Proteomics: Used in activity-based protein profiling (ABPP) to identify and quantify the activity of specific enzymes within a complex proteome.
-
Protein Trafficking and Localization: Enables the visualization and tracking of protein movement within live or fixed cells, providing insights into subcellular localization and dynamic processes like endocytosis and recycling.
-
Protein-Protein Interactions: By labeling specific proteins, their interactions with other cellular components can be monitored using techniques such as Förster Resonance Energy Transfer (FRET).
-
Studying Post-Translational Modifications: Can be adapted to study dynamic post-translational modifications like S-palmitoylation, where the modification is first removed to reveal a free cysteine for labeling.
Quantitative Data Summary
The efficiency of protein labeling with this compound can be influenced by several factors, including the concentration of reagents, reaction time, temperature, and the specific protein and fluorescent dye used. The following tables provide a summary of typical experimental parameters and expected outcomes based on data from similar thiol-reactive and click chemistry labeling protocols. Note: These values should be used as a starting point, and optimization is recommended for each specific experimental system.
Table 1: Recommended Reagent Concentrations and Ratios
| Reagent | Stock Concentration | Final Concentration | Molar Ratio (to Protein) | Notes |
| This compound Labeling | ||||
| Protein | 1-10 mg/mL | 1-20 µM | 1 | Higher concentrations can improve reaction efficiency. |
| This compound | 1-10 mM in DMSO | 10-200 µM | 10-20 | Excess reagent drives the reaction to completion. |
| TCEP (Reducing Agent) | 10-50 mM in water | 0.5-1 mM | 50-100 | Reduces disulfide bonds to ensure cysteines are available for labeling. Must be removed before adding maleimide-based reagents if used in a similar workflow. |
| CuAAC Reaction | ||||
| Alkyne-Modified Protein | N/A | 1-10 µM | 1 | |
| Azide-Fluorophore | 1-10 mM in DMSO | 2-50 µM | 2-5 | Excess fluorophore ensures complete labeling of alkyne sites. |
| Copper(II) Sulfate (CuSO4) | 20-50 mM in water | 50-250 µM | 5-25 | Precursor to the active Cu(I) catalyst. |
| THPTA (Ligand) | 20-100 mM in water | 250-1250 µM | 25-125 | Stabilizes the Cu(I) catalyst and protects the protein from damage. |
| Sodium Ascorbate | 100-500 mM in water | 1-5 mM | 100-500 | Reducing agent to generate Cu(I) from CuSO4. Should be freshly prepared. |
Table 2: Typical Reaction Conditions and Labeling Efficiencies
| Parameter | This compound Labeling | CuAAC Reaction |
| Reaction Time | 1-4 hours | 30-60 minutes |
| Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |
| pH | 6.5 - 7.5 | 7.0 - 8.0 |
| Typical Labeling Efficiency | 70-95% | >90% |
| Method of Quantification | Mass Spectrometry, Gel-based fluorescence | Spectrophotometry (A280 and dye absorbance), Gel-based fluorescence |
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of a Purified Protein with this compound
This protocol describes the first step of the labeling process, where the protein of interest is modified with the alkyne handle.
Materials:
-
Purified protein with at least one cysteine residue
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reduction of disulfides)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: a. Dissolve the purified protein in PBS to a final concentration of 1-10 mg/mL. b. (Optional) If the protein contains disulfide bonds that need to be reduced to expose cysteines, add TCEP to a final concentration of 0.5-1 mM. Incubate for 30-60 minutes at room temperature. c. If TCEP was used, remove it by buffer exchange using a desalting column or dialysis against PBS. This step is crucial as TCEP can react with thiol-reactive reagents.
-
This compound Labeling: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Add the this compound stock solution to the protein solution to achieve a final molar excess of 10- to 20-fold over the protein. For example, for a 10 µM protein solution, add this compound to a final concentration of 100-200 µM. c. Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
Purification: a. Remove excess, unreacted this compound by buffer exchange using a desalting column or dialysis against PBS. b. The resulting alkyne-modified protein is now ready for the CuAAC reaction or can be stored at -80°C for future use.
Protocol 2: Fluorescent Labeling of Alkyne-Modified Protein via CuAAC
This protocol describes the "click" reaction to attach an azide-functionalized fluorescent dye to the alkyne-modified protein.
Materials:
-
Alkyne-modified protein (from Protocol 1)
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
PBS, pH 7.4
-
DMSO
-
Desalting column or dialysis cassette
Procedure:
-
Prepare Stock Solutions: a. Prepare a 1-10 mM stock solution of the azide-fluorophore in anhydrous DMSO. b. Prepare a 20-50 mM stock solution of CuSO4 in water. c. Prepare a 20-100 mM stock solution of THPTA in water. d. Freshly prepare a 100-500 mM stock solution of sodium ascorbate in water immediately before use.
-
Set up the Click Reaction: a. In a microcentrifuge tube, combine the following in order: i. Alkyne-modified protein (to a final concentration of 1-10 µM in PBS). ii. Azide-fluorophore (to a final concentration of 2-50 µM). iii. THPTA (to a final concentration of 250-1250 µM). iv. CuSO4 (to a final concentration of 50-250 µM). b. Gently mix the solution.
-
Initiate and Incubate: a. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM. b. Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Purification: a. Remove excess reagents, including the copper catalyst and unreacted fluorophore, by buffer exchange using a desalting column or dialysis against PBS. b. The fluorescently labeled protein is now ready for downstream applications. Store at 4°C for short-term use or at -80°C for long-term storage, protected from light.
Concluding Remarks
The this compound-based fluorescent labeling strategy provides a robust and versatile method for the specific labeling of cysteine-containing proteins. The two-step approach, combining thiol reactivity with click chemistry, offers high specificity and flexibility. The protocols provided herein serve as a starting point for the successful implementation of this technique. For optimal results, it is recommended to empirically determine the ideal reagent concentrations and reaction times for each specific protein and fluorescent dye combination. Careful execution of these protocols will enable researchers to effectively utilize this compound for a wide array of applications in protein research and drug discovery.
Application Notes: 5MP-Propargyl for Live-Cell Imaging
A General Guide for Propargyl-Tagged Probe Visualization via Click Chemistry
Disclaimer: The compound "5MP-Propargyl" is not a widely recognized chemical entity in the scientific literature. Therefore, this document provides a generalized application and protocol for a hypothetical propargyl-tagged small molecule probe (herein referred to as "Probe-Propargyl") for live-cell imaging. The principles and protocols described are based on established methods for bioorthogonal click chemistry in living systems.
Introduction
Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The use of bioorthogonal chemistry, particularly click chemistry, has revolutionized the ability to label and visualize specific biomolecules within their native environment with minimal perturbation. Propargyl-tagged molecules, which contain a terminal alkyne group, are valuable tools for such applications. When introduced into living cells, a "Probe-Propargyl" can bind to its specific cellular target. Subsequently, it can be covalently ligated to a fluorescent reporter molecule (a fluorophore-azide) through a highly specific and efficient click reaction. This two-step labeling strategy allows for precise temporal and spatial control over the fluorescent labeling, minimizing background and enabling the visualization of the probe's localization and dynamics.
There are two primary forms of click chemistry used in live-cell imaging: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While CuAAC is highly efficient, the copper catalyst can be toxic to cells, requiring the use of chelating ligands to mitigate these effects. SPAAC, on the other hand, is copper-free, utilizing a strained cyclooctyne that reacts spontaneously with an azide, making it generally more suitable for live-cell applications.
Principle of the Method
The application of a propargyl-tagged probe in live-cell imaging follows a two-step process:
-
Target Labeling: Cells are incubated with the "Probe-Propargyl". This probe is designed to specifically interact with a cellular target of interest (e.g., a protein, organelle, or other biomolecule). The duration and concentration of this incubation must be optimized to ensure sufficient target labeling without inducing cellular stress.
-
Bioorthogonal Ligation (Click Reaction): Following the removal of any unbound probe, a fluorophore-azide conjugate is added to the cells. This triggers the click reaction, where the alkyne on the "Probe-Propargyl" and the azide on the fluorophore undergo a cycloaddition reaction to form a stable triazole linkage. This covalently attaches the fluorescent dye to the probe, allowing for visualization by fluorescence microscopy.
Data Presentation
The following table summarizes typical quantitative parameters for live-cell imaging using propargyl-tagged probes with both CuAAC and SPAAC click chemistry. These values are intended as a starting point for optimization.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Citation |
| Probe-Propargyl Concentration | 1 - 50 µM | 1 - 50 µM | [1] |
| Probe Incubation Time | 30 min - 4 hours | 30 min - 4 hours | [1] |
| Fluorophore-Azide Concentration | 10 - 50 µM | 0.5 - 25 µM | [2][3] |
| Copper(I) Catalyst Concentration | 20 - 100 µM (with ligand) | Not Applicable | [4] |
| Copper Ligand (e.g., THPTA) Concentration | 100 - 500 µM | Not Applicable | |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 2.5 mM | Not Applicable | |
| Click Reaction Time | 5 - 30 minutes | 10 - 60 minutes | |
| Typical Fluorescence Enhancement | Variable, dependent on probe and target | 8- to 20-fold |
Experimental Protocols
Protocol 1: Live-Cell Labeling and Imaging using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This is the recommended protocol for live-cell imaging due to its biocompatibility.
Materials:
-
Live cells cultured on glass-bottom dishes suitable for microscopy
-
"Probe-Propargyl" stock solution (e.g., 10 mM in DMSO)
-
Azide-modified fluorophore with a strained alkyne counterpart (e.g., DBCO-Fluorophore, 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or other imaging-compatible buffer
-
Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
-
Probe Incubation:
-
Prepare the desired concentration of "Probe-Propargyl" in pre-warmed complete culture medium.
-
Remove the existing medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for the optimized time (e.g., 1-4 hours) in a cell culture incubator (37°C, 5% CO2).
-
-
Wash Step:
-
Aspirate the probe-containing medium.
-
Wash the cells three times with pre-warmed PBS or complete culture medium to remove any unbound probe.
-
-
Click Reaction:
-
Prepare the desired concentration of the DBCO-fluorophore in pre-warmed complete culture medium.
-
Add the DBCO-fluorophore solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Final Wash and Imaging:
-
Aspirate the DBCO-fluorophore solution.
-
Wash the cells three times with pre-warmed PBS or imaging buffer.
-
Add fresh imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with an environmental chamber. Use the appropriate excitation and emission filters for the chosen fluorophore. Acquire images with the lowest possible laser power and exposure time to minimize phototoxicity.
-
Protocol 2: Live-Cell Labeling and Imaging using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol should be used with caution due to the potential for copper-induced cytotoxicity.
Materials:
-
Live cells cultured on glass-bottom dishes
-
"Probe-Propargyl" stock solution (e.g., 10 mM in DMSO)
-
Azide-modified fluorophore (e.g., Alexa Fluor 488 Azide, 1 mM in DMSO)
-
Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
Complete cell culture medium
-
PBS or other imaging-compatible buffer
-
Fluorescence microscope with environmental chamber
Procedure:
-
Cell Preparation and Probe Incubation:
-
Follow steps 1-3 from the SPAAC protocol.
-
-
Preparation of the Click Reaction Mix:
-
Note: Prepare the click reaction mix immediately before use. Add the components in the specified order to ensure proper complex formation.
-
In a microcentrifuge tube, combine the following in this order:
-
Pre-warmed culture medium or PBS.
-
Azide-modified fluorophore to the final desired concentration.
-
THPTA ligand (e.g., to a final concentration of 100 µM).
-
CuSO4 (e.g., to a final concentration of 20 µM).
-
Vortex briefly.
-
Add Sodium Ascorbate to initiate the reaction (e.g., to a final concentration of 2.5 mM). Vortex briefly.
-
-
-
Click Reaction:
-
Aspirate the wash buffer from the cells and immediately add the click reaction mix.
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Final Wash and Imaging:
-
Aspirate the click reaction mix.
-
Wash the cells three times with pre-warmed PBS containing a chelating agent like EDTA (1 mM) to quench any remaining copper, followed by two washes with PBS alone.
-
Add fresh imaging buffer to the cells and proceed with imaging as described in the SPAAC protocol.
-
Visualizations
Caption: Experimental workflow for live-cell imaging with a propargyl-tagged probe.
Caption: Comparison of SPAAC and CuAAC click chemistry pathways for live-cell labeling.
References
- 1. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5MP-Propargyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and versatile bioorthogonal reaction for the formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1] 5MP-Propargyl is a bifunctional reagent that leverages both thiol-specific chemistry and click chemistry for the targeted modification of biomolecules. It comprises a 5-Methylene pyrrolone (5MP) moiety for the specific and reversible conjugation to cysteine residues on proteins and a terminal propargyl group for subsequent CuAAC reaction.[2]
This two-step approach allows for the site-specific introduction of an alkyne handle onto a protein of interest, which can then be "clicked" with any azide-functionalized molecule, such as fluorescent dyes, biotin, polyethylene glycol (PEG), or drug payloads. This methodology is particularly valuable in drug development for the construction of antibody-drug conjugates (ADCs), targeted protein labeling for imaging, and proteomics studies.
Principle of the Method
The application of this compound for bioconjugation involves a sequential two-step process:
-
Cysteine-Specific Modification: The 5MP moiety of this compound reacts specifically with the thiol group of a cysteine residue on a protein via a Michael addition reaction. This step introduces a terminal alkyne functionality at the desired protein site.[2]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group (a terminal alkyne) on the modified protein is then reacted with an azide-containing molecule in the presence of a copper(I) catalyst. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state and protect the protein from oxidative damage.[3][4] This reaction results in the formation of a stable triazole linkage, covalently attaching the azide-containing molecule to the protein.
Data Presentation
The following tables summarize representative quantitative data for the two-step bioconjugation process using this compound. The data is compiled from typical results observed for cysteine modification with 5MP-like reagents and CuAAC reactions on protein substrates.
Table 1: Representative Reaction Conditions and Yields for Cysteine Modification with this compound
| Parameter | Condition | Typical Yield (%) | Notes |
| This compound Concentration | 1-5 mM | > 90% | Excess reagent is used to drive the reaction to completion. |
| Protein Concentration | 10-100 µM | Dependent on protein solubility and stability. | |
| Buffer | Phosphate-buffered saline (PBS), pH 7.0-7.5 | Reaction is efficient at neutral pH. | |
| Temperature | Room Temperature (20-25°C) | Mild conditions to preserve protein integrity. | |
| Reaction Time | 1-2 hours | Reaction progress can be monitored by LC-MS. |
Table 2: Representative Reaction Conditions and Yields for CuAAC with Alkyne-Modified Protein
| Parameter | Condition | Typical Yield (%) | Notes |
| Alkyne-Protein Concentration | 10-50 µM | > 85% | |
| Azide-Molecule Concentration | 50-250 µM (5-10 fold excess) | Excess azide ensures complete consumption of the alkyne-protein. | |
| CuSO₄ Concentration | 50-250 µM | The catalyst for the cycloaddition reaction. | |
| THPTA Concentration | 250-1250 µM (5 fold excess to Cu) | Ligand to stabilize Cu(I) and protect the protein. | |
| Sodium Ascorbate Concentration | 1-2.5 mM (10-20 fold excess to Cu) | Reducing agent to generate and maintain Cu(I). | |
| Buffer | Phosphate-buffered saline (PBS), pH 7.4 | Reaction is biocompatible in aqueous buffers. | |
| Temperature | Room Temperature (20-25°C) | Mild conditions to preserve protein integrity. | |
| Reaction Time | 1-4 hours | Reaction progress can be monitored by SDS-PAGE or LC-MS. |
Experimental Protocols
Protocol 1: Cysteine-Specific Modification of a Protein with this compound
This protocol describes the first step of labeling a cysteine-containing protein with this compound to introduce a terminal alkyne.
Materials:
-
Cysteine-containing protein of interest
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.2
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Procedure:
-
Prepare Protein Solution: Dissolve the cysteine-containing protein in PBS, pH 7.2, to a final concentration of 1-5 mg/mL (typically 10-100 µM). If the protein has existing disulfide bonds that need to be reduced to free thiols, treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent by SEC.
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 100 mM.
-
Reaction Setup: In a microcentrifuge tube, add the protein solution.
-
Add this compound: Add a 10 to 50-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 1-2 hours.
-
Purification: Remove the excess, unreacted this compound by size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with PBS, pH 7.4.
-
Characterization: Confirm the modification of the protein with the propargyl group by mass spectrometry (LC-MS). The mass of the protein should increase by the mass of the incorporated this compound.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Propargyl-Modified Protein
This protocol describes the second step of "clicking" an azide-containing molecule onto the alkyne-modified protein.
Materials:
-
Propargyl-modified protein (from Protocol 1)
-
Azide-containing molecule of interest (e.g., fluorescent dye, biotin-azide)
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, prepare fresh )
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the propargyl-modified protein (final concentration 10-50 µM) and the azide-containing molecule (5-10 fold molar excess over the protein). Adjust the total volume with PBS, pH 7.4.
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution to achieve a final concentration of 1 mM CuSO₄ and 5 mM THPTA. Let this mixture stand for 1-2 minutes.
-
Add Catalyst Premix: Add the catalyst premix to the protein-azide mixture to achieve a final copper concentration of 50-250 µM.
-
Initiate the Reaction: To initiate the click reaction, add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-2.5 mM.
-
Incubation: Gently mix the solution and allow the reaction to proceed at room temperature for 1-4 hours.
-
Quenching and Purification: The reaction can be quenched by adding EDTA to chelate the copper. Purify the final protein conjugate from excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or spin filtration.
-
Analysis: Analyze the final conjugate by SDS-PAGE, which should show a shift in the molecular weight of the protein corresponding to the addition of the azide-containing molecule. Further characterization can be performed by LC-MS.
Mandatory Visualization
Caption: Experimental workflow for protein bioconjugation using this compound.
Caption: Logical relationship for creating functional protein conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Revolutionizing Bioconjugation: The Use of THPTA Ligand in 5MP-Propargyl Click Chemistry Reactions
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, has transformed the landscape of bioconjugation with its high efficiency, selectivity, and biocompatibility.[1][2] A key innovation in this field is the development of water-soluble ligands that both accelerate the reaction and mitigate the cytotoxic effects of copper. This document provides a detailed guide on the application of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), a highly effective water-soluble copper(I)-stabilizing ligand, in click chemistry reactions involving 5MP-Propargyl, a thiol-reactive probe for cysteine-specific protein modification.[3][4]
This compound is a derivative of 5-Methylene pyrrolone (5MP) and serves as a valuable tool for protein bioconjugation.[3] It contains a terminal alkyne group, enabling it to readily participate in CuAAC reactions with azide-modified molecules. This allows for the precise and stable labeling of proteins at cysteine residues, a critical technique in drug development, proteomics, and various other biological research areas.
The use of THPTA is particularly advantageous in this context. It serves a dual role: accelerating the CuAAC reaction by maintaining the copper catalyst in its active Cu(I) oxidation state and protecting biomolecules from oxidative damage that can be caused by the copper catalyst. Its excellent water solubility makes it a superior alternative to other ligands like TBTA, especially for reactions in aqueous biological buffers.
Data Presentation
The following tables summarize key quantitative data for performing this compound click chemistry reactions with the THPTA ligand. These values should be considered as a starting point and may require optimization for specific applications.
Table 1: Stock Solution Concentrations
| Reagent | Recommended Stock Concentration | Solvent |
| This compound | 10 mM | DMSO or DMF |
| Azide-containing molecule | 10 mM | DMSO, water, or appropriate buffer |
| THPTA | 100 mM | Water |
| Copper(II) Sulfate (CuSO₄) | 20 mM | Water |
| Sodium Ascorbate | 100 mM | Water (prepare fresh) |
Table 2: Recommended Reaction Component Concentrations
| Component | Final Concentration Range | Key Considerations |
| This compound labeled Protein | 1 - 20 µM | Concentration depends on the protein and experimental goals. |
| Azide-containing molecule | 1.5 - 10 equivalents (relative to protein) | A slight excess of the azide can drive the reaction to completion. |
| THPTA | 5 equivalents (relative to CuSO₄) | A 5:1 ligand-to-copper ratio is crucial for protecting biomolecules. |
| Copper(II) Sulfate (CuSO₄) | 50 - 200 µM | Higher concentrations can increase reaction speed but may also increase cytotoxicity. |
| Sodium Ascorbate | 1 - 5 mM | Should be added last to initiate the reaction. |
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of a Protein with this compound
This protocol describes the initial step of labeling a protein containing a free cysteine residue with this compound.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO or DMF
-
Microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein. The final concentration of DMSO or DMF should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight.
-
Remove the excess, unreacted this compound by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.
-
The alkyne-labeled protein is now ready for the click chemistry reaction.
Protocol 2: THPTA-mediated Click Chemistry Reaction of this compound Labeled Protein with an Azide-containing Molecule
This protocol details the copper-catalyzed click reaction to conjugate the alkyne-labeled protein with an azide-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug molecule).
Materials:
-
Alkyne-labeled protein (from Protocol 1)
-
Azide-containing molecule
-
THPTA
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
10 mM Azide-containing molecule in a suitable solvent.
-
100 mM THPTA in deionized water.
-
20 mM CuSO₄ in deionized water.
-
100 mM Sodium Ascorbate in deionized water (prepare this solution fresh just before use).
-
-
In a microcentrifuge tube, combine the following in the specified order:
-
The this compound labeled protein in reaction buffer.
-
The azide-containing molecule to the desired final concentration (e.g., 1.5 to 10 equivalents relative to the protein).
-
-
Prepare the Catalyst Premix: In a separate tube, mix the THPTA and CuSO₄ stock solutions in a 5:1 molar ratio. For example, mix 5 µL of 100 mM THPTA with 1 µL of 20 mM CuSO₄. Let this premix stand for 1-2 minutes.
-
Add the THPTA/CuSO₄ premix to the reaction tube containing the protein and azide.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
Gently mix the components and allow the reaction to proceed at room temperature for 30-60 minutes. Reaction times may be optimized for specific substrates.
-
The click-labeled protein is now ready for downstream applications. The reaction mixture can be purified to remove the catalyst and excess reagents if necessary.
Mandatory Visualizations
Caption: Experimental workflow for protein conjugation using this compound and THPTA-mediated click chemistry.
Caption: The role of THPTA in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) catalytic cycle.
References
- 1. 點擊化學試劑概述 [sigmaaldrich.com]
- 2. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 5MP-Propargyl conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Mercaptopurine-Propargyl (5MP-Propargyl) conjugation reactions, a key step in many bioconjugation and drug development workflows.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound conjugation?
A1: this compound conjugation is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." In this reaction, the terminal alkyne of the propargyl group on the 5MP molecule reacts with an azide-functionalized molecule to form a stable triazole linkage. This reaction is known for its high efficiency, specificity, and biocompatibility.
Q2: What are the critical reagents in a this compound conjugation reaction?
A2: The key reagents include the this compound (the alkyne component), an azide-containing molecule, a copper(I) catalyst source (often generated in situ from a copper(II) salt like CuSO₄), a reducing agent (such as sodium ascorbate) to maintain copper in its active Cu(I) state, and a copper-stabilizing ligand (e.g., THPTA or TBTA) to enhance reaction efficiency and prevent catalyst degradation.
Q3: My this compound starting material appears to be degrading. How can I store it properly?
A3: 5MP and its derivatives can be sensitive to oxidation and light. It is recommended to store this compound solid under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (-20°C for long-term storage). For solutions, use freshly prepared or properly stored stock solutions in an appropriate solvent like DMSO.
Q4: Can I perform this compound conjugation in an aqueous buffer?
A4: Yes, one of the significant advantages of CuAAC reactions is their compatibility with aqueous environments, which is ideal for biological molecules. The use of water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended for aqueous reactions to maintain catalyst solubility and activity.
Q5: How can I monitor the progress of my this compound conjugation reaction?
A5: Reaction progress can be monitored using various analytical techniques. Thin-layer chromatography (TLC) can provide a quick qualitative assessment. For more quantitative analysis, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are the methods of choice.[1][2]
Troubleshooting Guide: Low Yield in this compound Conjugation Reactions
Low product yield is a common issue in conjugation reactions. The following guide provides potential causes and solutions to troubleshoot and optimize your this compound conjugation.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Copper Catalyst: The Cu(I) catalyst is essential for the reaction and can be readily oxidized to inactive Cu(II) by dissolved oxygen. | - Use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate).- Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) before adding the copper catalyst and reducing agent.- Increase the concentration of the reducing agent (e.g., 5-10 equivalents relative to the copper catalyst). |
| Poor Reagent Quality: Degradation of the this compound or the azide-containing molecule. | - Verify the purity of your starting materials using analytical techniques such as NMR or mass spectrometry.- Store reagents under the recommended conditions (e-g., protected from light and moisture, at low temperatures). | |
| Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants and catalyst components. | - Typically, a slight excess (1.1-1.5 equivalents) of one of the reactants (often the less precious one) is used to drive the reaction to completion.- Ensure the correct molar ratios of copper, ligand, and reducing agent are used. A common starting point is 1-5 mol% of the copper catalyst. | |
| Inadequate Ligand Concentration or Type: The ligand stabilizes the Cu(I) catalyst and accelerates the reaction. Insufficient or inappropriate ligand can lead to poor yield. | - Use a copper-stabilizing ligand such as THPTA (for aqueous reactions) or TBTA (for organic solvents).- A common ligand-to-copper ratio is 5:1 to ensure all copper ions are complexed. | |
| Poor Solubility of Reactants: If any of the reactants are not fully dissolved, the reaction will be slow or incomplete. | - Choose a solvent system in which all components are soluble. Co-solvents like DMSO, DMF, or t-BuOH with water can be used for poorly soluble compounds. | |
| Formation of Side Products | Alkyne Homocoupling (Glaser Coupling): The propargyl group can react with itself in the presence of copper and oxygen to form a diyne byproduct. | - This is often a sign of insufficient reducing agent or the presence of oxygen. Ensure thorough deoxygenation and use an adequate amount of sodium ascorbate. |
| Degradation of 5-Mercaptopurine Moiety: The thiol group in 5MP can be susceptible to oxidation. | - Work under an inert atmosphere and use degassed solvents to minimize oxidation. | |
| Reaction Stalls or is Sluggish | Low Reaction Temperature: While many click reactions proceed at room temperature, some may require gentle heating. | - Try increasing the reaction temperature to 30-40°C. Monitor for any potential degradation of starting materials at higher temperatures. |
| Catalyst Inhibition: Certain functional groups on the azide partner or impurities in the reaction mixture can coordinate with the copper catalyst and inhibit its activity. | - Purify your starting materials to remove any potential inhibitors.- If inhibition is suspected, increasing the catalyst loading (e.g., up to 10 mol%) may help. | |
| Difficulty in Product Purification | Co-elution with Ligand or Copper: Residual ligand or copper salts can be difficult to separate from the final product. | - If using a water-soluble ligand like THPTA, the product can often be purified by extraction with an organic solvent.- Use of copper-chelating agents like EDTA can help remove residual copper during workup.- Standard purification techniques like column chromatography, preparative HPLC, or precipitation can be employed. |
Experimental Protocols
General Protocol for this compound Conjugation (CuAAC)
This protocol provides a general starting point for the conjugation of a this compound derivative with an azide-containing molecule. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific substrates.
Materials:
-
This compound derivative
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., deionized water, PBS buffer, or a mixture with DMSO or t-BuOH)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound stock solution (e.g., to a final concentration of 1 mM).
-
Add the azide-containing stock solution (e.g., to a final concentration of 1.1 mM).
-
Add the appropriate volume of the reaction buffer or solvent.
-
Add the THPTA stock solution to a final concentration of 5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM.
-
If the reaction is oxygen-sensitive, briefly degas the solution with argon or nitrogen before adding the sodium ascorbate.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, the reaction can be quenched by adding a copper chelator like EDTA or by exposing it to air.
-
The desired conjugate can be purified by standard methods such as column chromatography on silica gel, preparative HPLC, or precipitation.
-
Visualizations
Experimental Workflow for this compound Conjugation
Caption: A typical experimental workflow for a this compound conjugation reaction.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low yield in this compound conjugation reactions.
References
Technical Support Center: Optimizing 5MP-Propargyl Reaction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the S-propargylation of 5-mercaptopurine (5MP). This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the S-propargylation of 5-mercaptopurine?
A1: The reaction involves the deprotonation of the thiol group (-SH) of 5-mercaptopurine by a suitable base, followed by a nucleophilic attack of the resulting thiolate on an electrophilic propargyl source, typically propargyl bromide. This results in the formation of an S-C bond, yielding S-propargyl-5-mercaptopurine.
Q2: Which base is most effective for this reaction?
A2: A strong, non-nucleophilic base is generally required to ensure complete deprotonation of the thiol. Potassium tert-butoxide (t-BuOK) is a common and effective choice for this transformation. Other bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) can also be used, though reaction conditions may need to be adjusted.
Q3: What are the most common side reactions to be aware of?
A3: The most common side reactions include:
-
N-alkylation: Besides the desired S-alkylation, alkylation can also occur at one of the nitrogen atoms of the purine ring. A study on the alkylation of 6-MP has shown that an S6, 9-bis-alkyl derivative can be formed, which may be unstable.[1]
-
Disulfide Formation: Oxidation of the starting thiol can lead to the formation of a disulfide dimer, especially if the reaction is exposed to atmospheric oxygen.
-
Polymerization of Propargyl Bromide: Propargyl bromide can polymerize under certain conditions, especially in the presence of impurities or upon heating.[2]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, the consumption of 5-mercaptopurine and the formation of the product can be visualized. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the key safety precautions when working with the reagents for this reaction?
A5:
-
5-Mercaptopurine: This is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3] Work should be conducted in a well-ventilated fume hood.
-
Potassium tert-butoxide: This is a strong base and is highly reactive with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Propargyl bromide: This is a lachrymator and is toxic. It should be handled in a fume hood with appropriate PPE. It is also light-sensitive and flammable.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of 5MP. 2. Impure or degraded reagents. 3. Insufficient reaction time or temperature. 4. Oxidation of the thiol to a disulfide. | 1. Ensure the use of a sufficiently strong and anhydrous base like potassium tert-butoxide. 2. Use freshly opened or purified reagents. Ensure solvents are anhydrous. 3. Monitor the reaction by TLC and consider increasing the reaction time or temperature incrementally. 4. Perform the reaction under an inert atmosphere (nitrogen or argon) and use degassed solvents. |
| Multiple spots on TLC, even at full conversion of starting material | 1. Formation of N-alkylated side products. 2. Isomerization of the propargyl group to an allenyl group. 3. Decomposition of the product. | 1. Use a less polar aprotic solvent. Sometimes, running the reaction at a lower temperature can favor S-alkylation over N-alkylation. 2. This is less common under these conditions but can be checked for by NMR. 3. Purify the product promptly after workup. |
| Formation of a white precipitate during the reaction | This is likely the salt byproduct of the reaction (e.g., potassium bromide). | This is normal and indicates that the reaction is proceeding. It will be removed during the workup. |
| Product is difficult to purify | Co-elution of the product with side products or starting material. | Optimize the mobile phase for column chromatography. Consider using a different purification technique, such as recrystallization or preparative HPLC. |
Data on Reaction Conditions
Optimizing reaction parameters is crucial for maximizing the yield and purity of S-propargyl-5-mercaptopurine. The following table summarizes key parameters and their potential impact on the reaction outcome.
| Parameter | Condition | Effect on Yield and Purity | Rationale |
| Base | Potassium tert-butoxide (t-BuOK) | Generally provides high yields. | A strong, non-nucleophilic base that effectively deprotonates the thiol. |
| Potassium Carbonate (K2CO3) | May result in lower yields or require more forcing conditions. | A weaker base that may not fully deprotonate the thiol. | |
| Solvent | Dimethylformamide (DMF) / Tetrahydrofuran (THF) | Good solvents for dissolving 5-mercaptopurine upon deprotonation. | Polar aprotic solvents that facilitate SN2 reactions. |
| Acetonitrile (ACN) | Can also be effective. | Another suitable polar aprotic solvent. | |
| Temperature | 0 °C to Room Temperature | Generally sufficient for the reaction to proceed to completion. | Balances reaction rate with minimizing side reactions. |
| Elevated Temperature | May increase the reaction rate but can also promote side reactions like N-alkylation. | Higher kinetic energy can overcome activation barriers for undesired pathways. | |
| Equivalents of Propargyl Bromide | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. | Ensures all the deprotonated 5MP reacts. |
| > 1.5 equivalents | May increase the risk of di-alkylation (S- and N-alkylation). | Higher concentration of the electrophile increases the likelihood of reaction at less reactive sites. | |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing the oxidation of the thiol to a disulfide. | Excludes atmospheric oxygen which can oxidize the thiolate. |
Experimental Protocols
Protocol 1: Synthesis of S-propargyl-5-mercaptopurine
This protocol describes a general method for the S-propargylation of 5-mercaptopurine using potassium tert-butoxide.
Materials:
-
5-Mercaptopurine monohydrate (5MP)
-
Potassium tert-butoxide (t-BuOK)
-
Propargyl bromide (80% in toluene)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add 5-mercaptopurine monohydrate (1.0 eq).
-
Add anhydrous DMF to the flask to form a suspension.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) to the suspension. The mixture should become a clear solution as the thiolate forms.
-
Stir the solution at 0 °C for 30 minutes.
-
Add propargyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: TLC Analysis of the Reaction
Materials:
-
TLC plates (silica gel 60 F254)
-
Mobile phase: e.g., Dichloromethane:Methanol (9:1) or Ethyl Acetate:Hexane (1:1) - to be optimized
-
UV lamp (254 nm)
Procedure:
-
Prepare a developing chamber with the chosen mobile phase.
-
On a TLC plate, spot the 5-mercaptopurine starting material, the reaction mixture, and a co-spot of both.
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp at 254 nm. The product is expected to have a higher Rf value than the more polar 5-mercaptopurine.
Protocol 3: HPLC Analysis for Reaction Efficiency
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase: Acetonitrile and water with a suitable buffer (e.g., ammonium acetate)[5]
-
Filtered and degassed solvents
Procedure:
-
Prepare a standard solution of 5-mercaptopurine and the purified S-propargyl-5-mercaptopurine product of known concentrations.
-
Set up the HPLC method. A gradient elution may be necessary to achieve good separation. For example, a gradient of 5% to 95% acetonitrile in water over 20 minutes.
-
Set the UV detector to a wavelength where both the starting material and the product have good absorbance (e.g., around 320-340 nm).
-
Inject the standard solutions to determine their retention times and to generate a calibration curve.
-
Dilute a small aliquot of the reaction mixture and inject it into the HPLC system.
-
Calculate the percentage of starting material remaining and the amount of product formed to determine the reaction efficiency.
Protocol 4: NMR Analysis of S-propargyl-5-mercaptopurine
Materials:
-
NMR spectrometer
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
NMR tubes
Procedure:
-
Dissolve a small amount of the purified product in the chosen deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Expected Chemical Shifts:
-
Purine protons: Look for signals in the aromatic region (typically > 7.5 ppm).
-
S-CH2 protons: Expect a singlet or a doublet around 3.0-4.0 ppm . The electronegativity of the sulfur and the purine ring will influence the exact shift.
-
Alkyne C-H proton: Expect a triplet around 2.5-3.5 ppm .
-
Visualizations
Caption: Experimental workflow for the synthesis of S-propargyl-5-mercaptopurine.
Caption: Troubleshooting decision tree for low product yield in 5MP-propargylation.
References
- 1. Alkylation of 6-mercaptopurine (6-MP) with N-alkyl-N-alkoxycarbonylaminomethyl chlorides: S6-(N-alkyl-N-alkoxycarbonyl)aminomethyl-6-MP prodrug structure effect on the dermal delivery of 6-MP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Simultaneous Determination of 6-Mercaptopurine and its Oxidative Metabolites in Synthetic Solutions and Human Plasma using Spectrophotometric Multivariate Calibration Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
how to prevent non-specific binding of 5MP-Propargyl
Welcome to the technical support center for 5MP-Propargyl. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize non-specific binding in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a derivative of 6-mercaptopurine (6MP), a purine analogue used in the treatment of cancer and autoimmune diseases.[1][2][3][4][5] The propargyl group is an alkyne functional group that allows this compound to be used as a chemical probe in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This enables the labeling and detection of its interacting partners in biological systems.
Q2: What is non-specific binding and why is it a concern with this compound?
Non-specific binding is the interaction of this compound with molecules or surfaces other than its intended biological targets. This can lead to high background signals in fluorescence microscopy, flow cytometry, or biochemical assays, which can obscure the specific signal and lead to inaccurate data interpretation. For alkyne probes like this compound, non-specific interactions can occur with proteins and other cellular components, and these interactions can sometimes be mediated by the copper catalyst used in the click reaction.
Q3: What are the common causes of non-specific binding of this compound?
Several factors can contribute to the non-specific binding of small molecule probes like this compound:
-
Hydrophobic and Ionic Interactions: The probe may non-specifically adhere to surfaces or macromolecules due to hydrophobic or electrostatic forces.
-
Excessive Probe Concentration: Using a higher concentration of this compound than necessary can lead to increased non-specific interactions.
-
Inadequate Blocking: Failure to block non-specific binding sites on cells, tissues, or other surfaces can result in the probe adhering to unintended locations.
-
Copper(I) Catalyst: In CuAAC reactions, the copper catalyst can sometimes mediate non-specific labeling of proteins by alkyne reagents.
-
Reaction with Thiols: Alkyne groups can potentially react with free thiol groups on proteins, such as those on cysteine residues, leading to non-specific labeling.
Troubleshooting Guides
This section provides a systematic approach to troubleshoot and mitigate high non-specific binding of this compound in your experiments.
Issue 1: High Background Fluorescence in Imaging Experiments
Symptoms:
-
High and diffuse fluorescence signal throughout the cell or sample.
-
Poor signal-to-noise ratio.
-
Negative control (no this compound) shows significant fluorescence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background fluorescence.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive this compound Concentration | Perform a dose-response experiment to determine the lowest effective concentration of this compound that still provides a specific signal. | Reduced background fluorescence with minimal impact on the specific signal. |
| Inadequate Blocking | Optimize the blocking step by testing different blocking agents, concentrations, and incubation times. (See Table 1 for a comparison of common blocking agents). | A significant decrease in non-specific binding to cellular components and surfaces. |
| Insufficient Washing | Increase the number and duration of wash steps after incubation with this compound and after the click reaction. Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer. | Removal of unbound and weakly bound probe, leading to a cleaner background. |
| Suboptimal Click Reaction Conditions | Titrate the concentrations of the fluorescent azide, copper sulfate, and the reducing agent (e.g., sodium ascorbate). Ensure a sufficient excess of the copper-chelating ligand (e.g., THPTA, BTTAA) to protect the catalyst and minimize side reactions. | Improved specificity of the click reaction and reduced copper-mediated background. |
| Sample Autofluorescence | Image an unstained sample to assess the level of natural autofluorescence. If high, consider using a fluorophore with excitation/emission wavelengths in the far-red or near-infrared spectrum. | Differentiation between probe-specific signal and endogenous autofluorescence. |
Issue 2: Non-Specific Bands in a Pull-Down or Western Blot Experiment
Symptoms:
-
Multiple bands are observed in the negative control lane (no this compound).
-
The protein of interest is obscured by numerous non-specific bands.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-specific bands.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding to affinity beads or membrane | Pre-block the beads or membrane with a suitable blocking agent (e.g., BSA, casein) before adding the cell lysate. | Reduced background bands resulting from direct binding of proteins to the solid support. |
| Hydrophobic and ionic interactions in buffers | Increase the salt concentration (e.g., 150-500 mM NaCl) and/or add a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or Tween-20) to the lysis and wash buffers. | Disruption of non-specific protein-protein and protein-surface interactions. |
| Inefficient removal of unbound proteins | Increase the number and stringency of wash steps after the pull-down or transfer. | Thorough removal of non-specifically bound proteins. |
| Copper-mediated non-specific labeling | Optimize the click chemistry conditions as described in Issue 1. Consider performing the click reaction on-bead after the initial pull-down to reduce the labeling of non-target proteins in the lysate. | A decrease in the number of non-specific bands due to off-target click reactions. |
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Best For |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, well-characterized. | Can have lot-to-lot variability. May contain endogenous biotin and enzymes that can interfere with certain assays. Can fluoresce, potentially increasing background in imaging. | General blocking for many applications. |
| Non-fat Dry Milk | 1-5% (w/v) | Inexpensive and effective for many applications. | Contains phosphoproteins and biotin, which can interfere with the detection of phosphorylated targets and avidin-biotin systems. Not recommended for all fluorescence applications due to potential for high background. | Western blotting (for non-phosphorylated targets). |
| Normal Serum (from the secondary antibody host species) | 1-10% (v/v) | Contains a mixture of proteins that can effectively block non-specific sites. | Can be more expensive. Must be from a species that does not cross-react with the primary antibody. | Immunohistochemistry and immunofluorescence. |
| Fish Skin Gelatin | 0.1-0.5% (w/v) | Lower in protein cross-reactivity compared to mammalian-derived blockers. Remains liquid at 4°C. | May be less effective than BSA or milk in some applications. | Applications where mammalian protein contamination is a concern. |
| Commercial Protein-Free Blockers | Varies by manufacturer | Chemically defined, reducing lot-to-lot variability. Free of proteins, biotin, and enzymes. | Can be more expensive. | Assays where protein-based blockers interfere with detection. |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions for Fluorescence Microscopy
This protocol provides a general framework for optimizing the blocking step to reduce non-specific binding of this compound in cell imaging experiments.
Materials:
-
Cells cultured on coverslips
-
This compound stock solution
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
A panel of blocking buffers to test (e.g., 1%, 3%, 5% BSA in PBS; 5% normal goat serum in PBS; a commercial protein-free blocker)
-
Click chemistry reagents (fluorescent azide, copper(II) sulfate, reducing agent, copper ligand)
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and culture to the desired confluency.
-
Treat cells with a range of this compound concentrations (and a vehicle control) for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells three times with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate separate coverslips with different blocking buffers for 1 hour at room temperature. Include a "no block" control.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to your standard protocol.
-
Incubate the coverslips with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the coverslips three to five times with wash buffer for 5 minutes each wash.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Imaging and Analysis:
-
Acquire images using consistent settings for all conditions.
-
Quantify the background fluorescence intensity in the control (no this compound) and treated samples for each blocking condition.
-
Determine the blocking condition that provides the best signal-to-noise ratio.
-
Protocol 2: General Click Chemistry Reaction
This protocol provides a starting point for a copper-catalyzed click reaction. Optimization of reagent concentrations is recommended.
Materials:
-
This compound-labeled sample (e.g., cell lysate, fixed cells)
-
Fluorescent azide stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Reducing agent stock solution (e.g., 500 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water)
-
Reaction buffer (e.g., PBS)
Procedure:
-
To your labeled sample, add the click reaction components in the following order:
-
Fluorescent azide to a final concentration of 10-100 µM.
-
Copper-chelating ligand to a final concentration of 250-500 µM.
-
Copper(II) sulfate to a final concentration of 50-100 µM.
-
Reducing agent to a final concentration of 2.5-5 mM.
-
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Proceed with washing steps and downstream analysis.
Visualizations
Caption: Specific vs. Non-Specific Binding of this compound.
Caption: General experimental workflow for labeling with this compound.
References
- 1. Thioguanine, mercaptopurine: their analogs and nucleosides as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bccancer.bc.ca [bccancer.bc.ca]
- 3. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. INHIBITION BY 6-MERCAPTOPURINE OF PURINE PHOSPHORIBOSYLTRANSFERASES FROM EHRLICH ASCITES-TUMOUR CELLS THAT ARE RESISTANT TO THE DRUG - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 5MP-Propargyl Conjugates
Welcome to the Technical Support Center for 5MP-Propargyl Conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during experiments with 5-mercaptopurine (5MP)-propargyl conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is 5-mercaptopurine (5MP) poorly soluble in aqueous solutions?
A1: 5-mercaptopurine is a yellow, crystalline powder that is practically insoluble in water.[1] Its low aqueous solubility is attributed to its planar, aromatic purine core, which is hydrophobic, and its crystalline structure, which requires significant energy to break the crystal lattice. It is also insoluble in acetone, chloroform, and diethyl ether, but soluble in hot ethanol and alkaline solutions.[2][3]
Q2: How does the addition of a propargyl group likely affect the solubility of 5MP?
A2: The propargyl group (HC≡C-CH₂-) is a small, relatively nonpolar moiety. Its introduction to the 5MP core is likely to increase the molecule's overall hydrophobicity, potentially further reducing its aqueous solubility compared to the parent compound. However, the triple bond in the propargyl group can participate in π-π stacking and other non-covalent interactions, which might influence its solubility in specific organic solvents.
Q3: What are the initial steps I should take to assess the solubility of my this compound conjugate?
A3: A systematic approach is recommended:
-
Visual Assessment: Begin by attempting to dissolve a small, known amount of your conjugate in a measured volume of your desired aqueous buffer (e.g., PBS, pH 7.4). Observe for any undissolved particles.
-
Solvent Screening: Test the solubility in a range of common laboratory solvents, starting with water and progressing to organic solvents of varying polarity (e.g., ethanol, DMSO, DMF).
-
pH-Solubility Profile: Since 5MP's solubility is pH-dependent (it is more soluble in alkaline solutions), it is crucial to determine the pH-solubility profile of your conjugate.[1] Test the solubility in buffers of different pH values (e.g., pH 4, 7, 9).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable steps to resolve them.
Issue 1: My this compound conjugate is precipitating out of my aqueous buffer during my experiment.
-
Possible Cause: The concentration of your conjugate exceeds its solubility limit in the aqueous buffer. The addition of the propargyl group may have decreased the aqueous solubility compared to the parent 5MP.
-
Troubleshooting Steps:
-
Co-solvent Approach: Introduce a water-miscible organic co-solvent to your aqueous buffer. Dimethyl sulfoxide (DMSO) and ethanol are common choices. Start with a low percentage (e.g., 1-5% v/v) and gradually increase it until your conjugate remains in solution. Always include a vehicle control in your experiments to account for any effects of the co-solvent.
-
pH Adjustment: 5MP is known to be more soluble in alkaline solutions.[1] If your experimental conditions permit, try increasing the pH of your buffer. Prepare a stock solution of your conjugate in a slightly basic solution (e.g., pH 8-9) and then dilute it into your final experimental medium. Be sure to verify the final pH.
-
Use of Solubilizing Excipients:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex. β-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically above their critical micelle concentration) to form micelles that can solubilize your conjugate.
-
-
Issue 2: I need to prepare a high-concentration stock solution of my this compound conjugate, but it won't dissolve in common organic solvents.
-
Possible Cause: The crystalline nature of the conjugate may be limiting its dissolution even in organic solvents.
-
Troubleshooting Steps:
-
Solvent Screening with Heating: Try dissolving your conjugate in solvents like DMSO, DMF, or N-methyl-2-pyrrolidone (NMP) with gentle heating (e.g., 30-40°C). Always check the stability of your compound at elevated temperatures.
-
Amorphous Solid Dispersion: This technique involves dispersing the drug in a polymer matrix to create an amorphous form, which is generally more soluble than the crystalline form. This is an advanced technique that may require specialized equipment.
-
Quantitative Data: Solubility of 5-Mercaptopurine (5MP)
The following tables summarize the available solubility data for the parent compound, 5-mercaptopurine. This information can serve as a baseline for understanding the solubility characteristics of your propargyl conjugates.
Table 1: Solubility of 5-Mercaptopurine in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | Practically insoluble | |
| Water (30°C) | 6.848 | |
| Ethanol | Slightly soluble | |
| Hot Ethanol | Soluble | |
| DMSO | 30 | |
| Alkaline Solutions | Soluble | |
| Acetone | Insoluble | |
| Diethyl Ether | Insoluble | |
| Chloroform | Insoluble |
Table 2: Effect of Co-solvents and Excipients on 5MP Solubility
| Solvent System | Fold Increase in Aqueous Solubility | Reference |
| 20% (w/v) Sodium Benzoate | ~6 | |
| 20% (w/v) Sodium Hippurate | ~6 |
Experimental Protocols
Protocol 1: Co-solvent Screening for Solubility Enhancement
-
Prepare a series of vials containing a fixed amount of your this compound conjugate (e.g., 1 mg).
-
To each vial, add a different co-solvent system (e.g., 10% DMSO in PBS, 20% DMSO in PBS, 10% Ethanol in PBS, etc.).
-
Vortex the vials for a set amount of time (e.g., 30 minutes).
-
Visually inspect for complete dissolution.
-
For quantitative analysis, centrifuge the vials to pellet any undissolved compound, and measure the concentration of the conjugate in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: pH-Dependent Solubility Determination
-
Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).
-
Add an excess amount of your this compound conjugate to each buffer.
-
Shake the samples at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Centrifuge the samples to remove undissolved solid.
-
Measure the concentration of the conjugate in the supernatant of each sample by a validated analytical method.
-
Plot the solubility as a function of pH.
Visualizations
Caption: Troubleshooting workflow for improving the solubility of this compound conjugates.
Caption: Key factors influencing the solubility of this compound conjugates.
References
Technical Support Center: Disulfide Bond Reduction for 5MP-Propargyl Labeling
Welcome to the technical support center for disulfide bond reduction prior to 5MP-Propargyl labeling. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully preparing their protein samples for labeling.
Frequently Asked Questions (FAQs)
Q1: Why do I need to reduce disulfide bonds before this compound labeling?
This compound is a thiol-reactive labeling reagent. It specifically reacts with free sulfhydryl groups (-SH) on cysteine residues. Disulfide bonds (-S-S-) are formed between two cysteine residues, meaning their sulfhydryl groups are not available for labeling. To make these cysteines accessible to the this compound probe, the disulfide bonds must be cleaved, a process known as reduction.[1][2][3]
Q2: Which reducing agent should I choose, TCEP or DTT?
For most applications involving thiol-reactive labeling, Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent.[4][5] Unlike Dithiothreitol (DTT), TCEP is a non-thiol-containing reductant, which means it does not need to be removed before adding the this compound probe. DTT, being a thiol-containing compound, can compete with the protein's cysteines for reaction with the labeling reagent, leading to lower labeling efficiency.
Q3: What are the optimal conditions for disulfide bond reduction with TCEP?
Optimal conditions can vary depending on the protein. However, a good starting point is to use a 10 to 20-fold molar excess of TCEP over the protein concentration. The reduction is typically carried out at room temperature for 15-30 minutes. TCEP is effective over a broad pH range, from 1.5 to 8.5.
Q4: Can the reduction process affect my protein's structure and function?
Yes, reducing disulfide bonds, especially those crucial for maintaining the protein's tertiary and quaternary structure, can potentially lead to unfolding, aggregation, or loss of function. It is therefore important to optimize the reduction conditions to be as mild as possible while still achieving sufficient reduction for labeling.
Q5: Do I need to remove the TCEP before proceeding with the labeling reaction?
No, in most cases, it is not necessary to remove TCEP before labeling with maleimide-based or other thiol-reactive probes like this compound. However, if you are using haloalkyl derivatives, TCEP should be removed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no labeling with this compound | Incomplete disulfide bond reduction: The concentration of the reducing agent may be too low, or the incubation time too short. | Increase the molar excess of TCEP to your protein. Optimize the incubation time by testing a range (e.g., 15, 30, 60 minutes). Consider adding a denaturant like urea to expose buried disulfide bonds. |
| Re-oxidation of sulfhydryl groups: Free thiols can re-form disulfide bonds if exposed to oxygen. | Perform the reduction and labeling steps in an oxygen-free environment (e.g., under nitrogen or argon gas). | |
| Degraded reducing agent: TCEP solutions, especially in phosphate buffers at neutral pH, can degrade over time. | Always use freshly prepared TCEP solutions. | |
| Protein precipitation or aggregation after reduction | Protein unfolding: Reduction of structurally important disulfide bonds can lead to protein instability and aggregation. | Optimize the reduction conditions to be milder. Try a lower concentration of TCEP, a shorter incubation time, or perform the reaction on ice. |
| High protein concentration: Concentrated protein solutions are more prone to aggregation upon unfolding. | Perform the reduction at a lower protein concentration. | |
| Labeling of non-cysteine residues (off-target labeling) | High pH of the labeling reaction: At high pH, other nucleophilic residues like lysines can become reactive towards maleimides. | Ensure the pH of the labeling buffer is between 7.0 and 7.5 to favor specific reaction with thiols. |
Experimental Protocols
Protocol 1: Standard Disulfide Bond Reduction with TCEP
This protocol is a general starting point for the reduction of disulfide bonds in proteins prior to labeling with this compound.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)
-
TCEP hydrochloride (Tris(2-carboxyethyl)phosphine hydrochloride)
-
Degassed buffers
Procedure:
-
Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP in a degassed buffer. For example, dissolve TCEP in 50 mM Tris-HCl, pH 7.5. If not used immediately, store aliquots at -20°C.
-
Prepare Protein Sample: Dissolve your protein to a final concentration of 50-100 µM in a degassed buffer at pH 7.0-7.5.
-
Reduction Reaction: Add the TCEP stock solution to the protein sample to achieve the desired final molar excess (a 10-fold molar excess is a good starting point).
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes. To minimize re-oxidation, it is recommended to carry out the incubation under an inert gas like nitrogen or argon.
-
Proceed to Labeling: The reduced protein sample is now ready for labeling with this compound without the need to remove the TCEP.
Data Presentation: Comparison of Common Reducing Agents
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Mechanism | Irreversibly reduces disulfides. | Reduces disulfides through thiol-disulfide exchange. |
| Optimal pH Range | Wide range (1.5 - 8.5) | More effective at pH > 7 |
| Stability | More resistant to air oxidation. Unstable in phosphate buffers at neutral pH. | Prone to oxidation, especially in the presence of metal ions. |
| Odor | Odorless | Pungent odor |
| Removal before Labeling | Not required for maleimide chemistry. | Required to prevent competition with the probe. |
Visualizations
Experimental Workflow for Disulfide Reduction and Labeling
Caption: Workflow for disulfide bond reduction and subsequent labeling.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Troubleshooting guide for low this compound labeling efficiency.
References
- 1. Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations | Springer Nature Experiments [experiments.springernature.com]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disulfide reducing agents | Product Guides | Biosynth [biosynth.com]
- 4. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 5. agscientific.com [agscientific.com]
effect of pH on 5MP-Propargyl reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the 5MP-Propargyl reaction. The following information addresses common issues related to reaction efficiency, with a focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism of the this compound reaction?
The reaction between 5-Mercaptopurine (5MP) and a propargyl group is a nucleophilic thiol-yne Michael addition. In this reaction, the thiol group of 5MP acts as a nucleophile and attacks the electron-deficient alkyne of the propargyl group. The reaction is typically base-catalyzed, as the deprotonation of the thiol to a more nucleophilic thiolate anion significantly increases the reaction rate.[1][2][3]
Q2: How does pH affect the efficiency of the this compound reaction?
The pH of the reaction medium is a critical parameter that directly influences the reaction rate and overall yield. The thiol group of 5-mercaptopurine has a pKa of 7.8.[4]
-
Below the pKa (pH < 7.8): The thiol group is predominantly in its protonated form (R-SH). This form is less nucleophilic, resulting in a slower reaction rate.
-
Around the pKa (pH ≈ 7.8): There is a significant concentration of both the protonated thiol and the deprotonated, highly nucleophilic thiolate anion (R-S⁻). This typically leads to a substantial increase in the reaction rate.
-
Above the pKa (pH > 7.8): The thiol group is mostly deprotonated to the thiolate anion, which is a potent nucleophile, leading to a faster forward reaction.[1] However, at a more basic pH, the reverse reaction (retro-Michael addition) can also be favored, potentially reducing the net yield of the desired product.
Q3: What is the optimal pH for the this compound reaction?
While a specific optimal pH for the this compound reaction is not definitively established in the literature, the general principle for thiol-Michael additions suggests that a pH around or slightly above the pKa of the thiol is often optimal for maximizing the forward reaction rate. For 5MP, with a pKa of 7.8, a pH range of 7.5 to 8.5 is a good starting point for optimization. However, it is crucial to experimentally determine the optimal pH for your specific reaction conditions, as the stability of the reactants and the product, as well as the potential for side reactions, can be influenced by pH.
Q4: Can the this compound reaction be reversible?
Yes, the thiol-yne Michael addition can be reversible, particularly under basic conditions. This reverse reaction is known as a retro-Michael addition. The reversibility can be influenced by the specific reactants, solvent, and temperature. If you are experiencing low yields at high pH, it is worth considering if the retro-Michael addition is a contributing factor.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no reaction | pH is too low: The concentration of the nucleophilic thiolate anion is insufficient. | - Gradually increase the pH of the reaction mixture into the 7.5-8.5 range. - Monitor the reaction progress at different pH points to find the optimal condition. |
| Reaction is slow | Suboptimal pH or catalyst concentration: The rate of thiolate formation is limiting the reaction. | - Increase the pH to favor the formation of the more reactive thiolate anion. - If using a base catalyst, ensure its concentration is adequate. |
| Decreased yield at high pH | Retro-Michael addition: The reverse reaction is becoming significant at basic pH. | - Try to perform the reaction at a slightly lower pH to disfavor the reverse reaction. - Consider a workup procedure that involves acidification to quench the reversibility once the reaction is complete. |
| Side reactions observed | pH-dependent degradation: Reactants or the product may be unstable at the chosen pH. | - Evaluate the stability of your starting materials and product at the reaction pH. - Consider using a milder base or a lower pH if degradation is observed. |
Quantitative Data
The following table summarizes the effect of pH on the forward and reverse rate constants of a model thia-Michael addition reaction, illustrating the general principles that apply to the this compound reaction.
| pH | Forward Rate Constant (k_f) [M⁻¹s⁻¹] | Reverse Rate Constant (k_r) [s⁻¹] | Equilibrium Constant (K_eq) [M⁻¹] |
| 3 | 0.83 | 6.24 x 10⁻⁵ | 1.05 x 10⁴ |
| 7 | 15.3 | 1.1 x 10⁻² | 1.37 x 10³ |
| Data adapted from a study on hydrogels cross-linked via dynamic thia-Michael addition. |
This data demonstrates that while the forward rate constant increases with pH, the reverse rate constant increases more significantly, leading to a lower equilibrium constant at higher pH.
Experimental Protocols
General Protocol for pH Optimization of the this compound Reaction
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0). Phosphate or borate buffers are common choices.
-
Reactant Solutions: Prepare stock solutions of 5-Mercaptopurine and the propargyl-containing molecule in a suitable solvent that is miscible with the buffer system.
-
Reaction Setup: In separate reaction vessels, add the buffer of a specific pH.
-
Initiation: Add the stock solutions of the reactants to each buffered solution to initiate the reaction. Ensure the final concentrations are consistent across all experiments.
-
Monitoring: Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, LC-MS, NMR) to determine the consumption of reactants and the formation of the product.
-
Analysis: Determine the reaction rate and/or the final yield at each pH to identify the optimal condition.
Visualizations
Caption: Base-catalyzed mechanism of the this compound reaction.
Caption: Troubleshooting workflow for low this compound reaction efficiency.
References
Technical Support Center: Minimizing Off-Target Labeling with 5MP-Propargyl
Welcome to the technical support center for 5-Methyl-2'-propargyl-cytidine (5MP-Propargyl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target labeling and ensuring the specificity of your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
5-Methyl-2'-propargyl-cytidine (this compound) is a modified nucleoside containing a propargyl group. This terminal alkyne allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry".[1][2][3] It is often incorporated into nucleic acids to enable the attachment of various molecules, such as fluorophores or affinity tags, for visualization and purification.[4]
Q2: What are the primary causes of off-target labeling with this compound?
Off-target labeling with this compound can arise from two main sources:
-
Non-specific binding: The probe or its detection reagents may interact with cellular components other than the intended target through hydrophobic, electrostatic, or other non-covalent interactions.[5]
-
Side reactions of the click chemistry components: The copper catalyst or other reagents in the click reaction may have unintended effects on the biological sample.
Q3: How can I be sure that the signal I'm observing is specific to my target?
To confirm the specificity of your labeling, it is crucial to include proper controls in your experiments. A key control is a competitive inhibition assay. By pre-incubating your sample with an unlabeled version of your targeting molecule, you can see a reduction in the signal from the this compound probe if the labeling is specific. Additionally, running a reaction without the copper catalyst can help identify non-specific binding of the azide probe.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background signal/Non-specific labeling | 1. Suboptimal blocking of non-specific binding sites. 2. Hydrophobic or electrostatic interactions of the probe. 3. Inappropriate concentration of labeling reagents. | 1. Optimize blocking steps using agents like Bovine Serum Albumin (BSA) or casein. 2. Adjust buffer conditions (e.g., increase salt concentration, add a non-ionic surfactant like Tween-20). 3. Titrate the concentrations of this compound and the azide probe to find the optimal signal-to-noise ratio. |
| Low or no specific signal | 1. Inefficient click reaction. 2. Degradation of reagents. 3. Insufficient incorporation of this compound. | 1. Ensure all click chemistry components are fresh and properly prepared. Use a copper(I)-stabilizing ligand like THPTA or TBTA. Deoxygenate reaction solutions. 2. Check the integrity of your this compound and azide probe. 3. Optimize the labeling time and concentration of this compound. |
| Cell toxicity or sample degradation | 1. Copper catalyst toxicity. 2. Harsh reaction conditions. | 1. Use a copper(I)-stabilizing ligand to reduce copper toxicity. Titrate the copper concentration to the lowest effective level. 2. Ensure the pH of the reaction buffer is within a physiological range (pH 7-8). Perform reactions at room temperature or 37°C. |
Experimental Protocols
Protocol 1: General Workflow for this compound Labeling and Click Chemistry Detection
This protocol outlines a typical workflow for labeling a target with this compound followed by detection using click chemistry.
Caption: General workflow for this compound labeling.
Methodology:
-
Labeling: Incubate your cells or sample with the desired concentration of this compound for a specified period to allow for incorporation into the target biomolecule.
-
Fixation and Permeabilization: After labeling, fix the cells with a suitable fixative like paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow entry of the click chemistry reagents.
-
Click Chemistry Reaction: Prepare a fresh click reaction cocktail. A typical cocktail includes an azide-conjugated fluorophore, a copper(II) sulfate source, a reducing agent (like sodium ascorbate) to generate Cu(I) in situ, and a copper(I)-stabilizing ligand (e.g., THPTA). Incubate the sample with this cocktail.
-
Washing and Imaging: Thoroughly wash the sample to remove unreacted click chemistry reagents and reduce background signal. Proceed with imaging or other downstream analysis.
Protocol 2: Competitive Inhibition Assay to Validate Specificity
This protocol is designed to confirm that the labeling is specific to the intended target.
Caption: Workflow for a competitive inhibition assay.
Methodology:
-
Prepare two sets of samples: one for the experimental condition and one for the control.
-
Control Sample: Pre-incubate the control sample with a high concentration of an unlabeled competitor molecule. This molecule should bind to the same target as the this compound probe.
-
Labeling: Add the this compound probe to both the experimental and control samples and incubate.
-
Detection: Perform the click chemistry reaction on both sets of samples as described in Protocol 1.
-
Analysis: Compare the signal intensity between the experimental and control samples. A significantly lower signal in the control sample indicates that the labeling is specific.
Data Presentation
Table 1: Example Click Chemistry Reaction Component Concentrations for Optimization
The optimal concentrations for your specific system should be determined empirically. This table provides a starting point for optimization.
| Component | Stock Concentration | Final Concentration Range | Notes |
| This compound incorporated sample | - | - | Target-dependent |
| Azide-Fluorophore | 1-10 mM in DMSO | 1-50 µM | Higher concentrations can increase background. |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in H₂O | 50-500 µM | |
| Sodium Ascorbate | 100-500 mM in H₂O | 1-5 mM | Should be prepared fresh. |
| THPTA (ligand) | 20-100 mM in H₂O | 250 µM - 2.5 mM | A 5:1 ratio of ligand to copper is common. |
Table 2: Troubleshooting Buffer Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| Bovine Serum Albumin (BSA) | 0.1 - 2% (w/v) | Blocks non-specific protein binding sites. |
| Tween-20 | 0.05 - 0.1% (v/v) | Non-ionic surfactant that reduces hydrophobic interactions. |
| Sodium Chloride (NaCl) | 150 - 500 mM | Reduces electrostatic interactions. |
| Carboxymethyl Dextran | 1 mg/ml | Can be added to the running buffer if using a carboxymethyl dextran sensor chip. |
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. 2'-O-Methyl- and 2'-O-propargyl-5-methylisocytidine: synthesis, properties and impact on the isoCd-dG and the isoCd-isoGd base pairing in nucleic acids with parallel and antiparallel strand orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Purification of 5MP-Propargyl Labeled Proteins
Welcome to the technical support center for the purification of 5-methoxy-propargyl-l-phenylalanine (5MP-Propargyl) labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful enrichment of newly synthesized proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein labeling?
5-methoxy-propargyl-l-phenylalanine (this compound) is a non-canonical amino acid, an analog of phenylalanine, that contains a terminal alkyne group. This unique chemical handle is bioorthogonal, meaning it does not interfere with native biological processes. During cell culture, this compound can be supplied in the media and will be incorporated into newly synthesized proteins by the cell's natural translational machinery in place of phenylalanine. This provides a powerful method to specifically tag and subsequently identify, visualize, or purify proteins synthesized within a specific timeframe.
Q2: What is "click chemistry" in the context of purifying this compound labeled proteins?
"Click chemistry" refers to a set of highly efficient, specific, and biocompatible chemical reactions. In this context, the most commonly used reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The alkyne group on the incorporated this compound serves as one half of the "click" pair. The other half is an azide group, which is attached to a reporter molecule, such as biotin. The CuAAC reaction covalently links the biotin-azide to the this compound labeled protein, allowing for subsequent affinity purification using streptavidin-coated beads.[1]
Q3: What are the critical components for a successful CuAAC reaction on my labeled protein lysate?
A typical CuAAC reaction for protein labeling includes the following key components:
-
Alkyne-labeled protein: Your protein of interest containing the incorporated this compound.
-
Azide-functionalized reporter: A molecule like biotin-azide for affinity purification.
-
Copper(I) catalyst: This is the active catalyst for the reaction. It is typically generated in situ from a Copper(II) source like copper(II) sulfate (CuSO₄).
-
Reducing agent: A reagent like sodium ascorbate is used to reduce the Cu(II) to the active Cu(I) state.
-
Copper-chelating ligand: A ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is crucial to stabilize the Cu(I) catalyst, prevent its oxidation, and protect proteins from copper-induced damage.[2]
Experimental Workflow Overview
The overall process for purifying this compound labeled proteins involves several key stages, from introducing the amino acid analog to identifying the purified proteins.
Troubleshooting Guides
Problem 1: Low or No Signal from Labeled Proteins
| Possible Cause | Solution |
| Inefficient incorporation of this compound | Optimize the concentration of this compound (typically 25-100 µM) and the incubation time (1-24 hours). Consider a brief period of phenylalanine starvation before adding this compound to enhance incorporation. |
| Toxicity of this compound | If cells show signs of toxicity (e.g., reduced viability, altered morphology), lower the concentration of this compound or shorten the incubation time. |
| Inefficient Click Reaction (CuAAC) | Prepare fresh sodium ascorbate solution for each experiment as it oxidizes readily. Ensure the correct ratio of ligand to copper (typically 5:1) is used to protect the Cu(I) catalyst. Degas solutions to remove dissolved oxygen. |
| Degraded Azide-Biotin Reagent | Use high-quality, fresh azide-biotin. Store stock solutions properly, protected from light and moisture. |
| Protein Degradation | Always use protease inhibitors in your lysis buffer. Keep samples on ice or at 4°C throughout the purification process. |
Problem 2: High Background of Non-Specifically Bound Proteins
| Possible Cause | Solution |
| Insufficient Washing of Streptavidin Beads | Increase the number and stringency of wash steps after binding the biotinylated proteins to the streptavidin beads. Use buffers containing detergents (e.g., SDS, Triton X-100) and high salt concentrations to disrupt non-specific interactions. |
| Non-specific Binding to Beads | Pre-clear the cell lysate by incubating it with beads that do not have streptavidin before adding the streptavidin beads. This will remove proteins that have an intrinsic affinity for the bead matrix. |
| Hydrophobic Interactions | Include non-ionic detergents in your wash buffers to minimize hydrophobic interactions between proteins and the beads. |
| Contamination from Streptavidin | If performing on-bead digestion for mass spectrometry, be aware that streptavidin itself will be digested and can lead to contaminating peptides. Consider using derivatized streptavidin that is resistant to trypsin digestion.[3] |
Problem 3: Low Yield of Purified Labeled Proteins
| Possible Cause | Solution |
| Inefficient Elution from Streptavidin Beads | The biotin-streptavidin interaction is very strong, making elution difficult. For downstream applications that do not require native protein, elution with harsh denaturing conditions (e.g., boiling in SDS-PAGE sample buffer with excess free biotin) is effective.[4][5] For applications requiring native protein, consider using modified streptavidin resins with lower binding affinity. |
| Protein Precipitation During Elution | If using harsh elution conditions, proteins may precipitate. Ensure the elution buffer is compatible with your downstream applications and consider optimizing the buffer composition (e.g., pH, salt concentration). |
| Incomplete On-Bead Digestion | Ensure complete digestion by using a sufficient amount of trypsin and incubating for an adequate time (typically overnight). The digestion buffer should be optimized for trypsin activity (e.g., pH ~8.0). |
Quantitative Data Summary
The recovery of biotinylated proteins from streptavidin beads is a critical step that can significantly impact the overall yield. The following table summarizes typical elution efficiencies under various conditions.
| Elution Condition | Temperature | Time | Elution Efficiency | Reference |
| 10 mM EDTA, 95% formamide, pH 8.2 | 90°C | 10 min | 96.8% | |
| 140 mM NaOAc, 95% formamide, pH 9 | 90°C | 10 min | 95.4% | |
| 8 M Guanidine-HCl, pH 1.5 | Room Temp | - | Effective for elution | |
| 0.1 M Glycine-HCl, pH 2.8 | Room Temp | - | Common for milder elution |
Note: Elution efficiencies can vary depending on the specific protein, the type of streptavidin beads used, and the density of biotinylation.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol is adapted from methods for similar non-canonical amino acids like AHA and HPG.
-
Cell Culture: Plate mammalian cells in a culture dish to achieve 70-80% confluency on the day of the experiment.
-
Amino Acid Starvation (Optional but Recommended): To enhance incorporation, gently aspirate the growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and replace it with pre-warmed phenylalanine-free medium. Incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.
-
Labeling: Prepare a stock solution of this compound in sterile water or PBS. Add the this compound stock solution to the phenylalanine-free medium to a final concentration of 25-100 µM.
-
Incubation: Incubate the cells for 1-24 hours at 37°C in a 5% CO₂ incubator. The optimal concentration and incubation time should be determined empirically for each cell line and experimental goal.
-
Cell Harvest: After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. Harvest the cells by scraping or trypsinization.
-
Cell Lysis: Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant containing the this compound labeled proteome is now ready for the click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prepare Reagents:
-
Biotin-Azide: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
THPTA Ligand: Prepare a 100 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution must be made fresh for each experiment.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (1-5 mg/mL)
-
Biotin-Azide (to a final concentration of 25-100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
THPTA (to a final concentration of 5 mM)
-
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM. Gently mix the reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
Protocol 3: Streptavidin Affinity Purification
-
Prepare Streptavidin Beads: Resuspend streptavidin-coated magnetic beads in lysis buffer. Wash the beads three times with lysis buffer.
-
Binding: Add the washed streptavidin beads to the biotinylated protein lysate from the click chemistry reaction. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with:
-
Lysis buffer with 1% SDS
-
High salt buffer (e.g., 1 M NaCl)
-
Lysis buffer without detergent
-
PBS
-
-
Elution or On-Bead Digestion: After the final wash, the purified proteins are ready for elution or on-bead digestion for mass spectrometry analysis.
Protocol 4: On-Bead Tryptic Digestion for Mass Spectrometry
-
Bead Preparation: After the final wash of the streptavidin purification, resuspend the beads in 50 mM ammonium bicarbonate.
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Add sequencing-grade trypsin to the bead slurry (typically 1 µg of trypsin per 50-100 µg of protein).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection:
-
Pellet the beads and collect the supernatant containing the digested peptides.
-
Wash the beads with 50% acetonitrile/0.1% formic acid to elute any remaining peptides and combine with the supernatant.
-
-
Sample Preparation for MS: The collected peptides can then be desalted using C18 spin columns and prepared for LC-MS/MS analysis.
Logical Relationships and Pathways
The following diagram illustrates the logical flow of troubleshooting common issues during the purification process.
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Chemical Derivatization of Affinity Matrices Provides Protection from Tryptic Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
stability issues with 5MP-Propargyl conjugates and how to solve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered by researchers, scientists, and drug development professionals working with 5-Mercaptopurine (5MP)-Propargyl conjugates.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the handling, storage, and experimental use of 5MP-Propargyl conjugates.
Issue 1: Conjugate Degradation During Storage
Question: I am observing a decrease in the purity of my this compound conjugate over time, even when stored at low temperatures. What could be the cause and how can I prevent it?
Answer:
Degradation of this compound conjugates during storage is often due to oxidation of the thioether linkage or hydrolysis. The sulfur atom in the 5-mercaptopurine moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and trace metal impurities.
Troubleshooting Steps:
-
Inert Atmosphere: Store the conjugate under an inert atmosphere such as argon or nitrogen to minimize exposure to oxygen.
-
Solvent Purity: Use de-gassed, high-purity solvents for reconstitution and storage. Solvents should be free of peroxides.
-
Chelating Agents: Consider adding a small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your storage buffer to sequester metal ions that can catalyze oxidation.
-
Low Temperature and Light Protection: Store the conjugate at -20°C or -80°C and protect it from light to minimize both thermal and photo-degradation.
-
pH of Storage Buffer: Maintain a neutral to slightly acidic pH (pH 6-7) for the storage buffer, as highly acidic or basic conditions can promote hydrolysis of the thioether bond.
Experimental Protocol: Accelerated Stability Study
To assess the stability of your conjugate under different storage conditions, a forced degradation study can be performed. This involves exposing the conjugate to harsh conditions to predict its long-term stability.
-
Materials: this compound conjugate, phosphate-buffered saline (PBS) at pH 5, 7.4, and 9, 3% hydrogen peroxide (H₂O₂), high-purity water, HPLC-grade acetonitrile, and formic acid.
-
Procedure:
-
Prepare stock solutions of the this compound conjugate in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution into the different stress condition solutions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Incubate a solution in PBS at 50°C.
-
Photolytic: Expose a solution in PBS to UV light (254 nm).
-
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quench the reactions (e.g., neutralize acid/base, add a scavenger for peroxide).
-
Analyze the samples by a stability-indicating HPLC-MS method to quantify the remaining conjugate and identify degradation products.
-
Issue 2: Low Yield or Inconsistent Results in Click Chemistry Reactions
Question: I am using my this compound conjugate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, but I am getting low yields of the desired triazole product. What could be the problem?
Answer:
Low yields in CuAAC reactions with thiol-containing molecules like this compound conjugates are often attributed to the interaction of the sulfur atom with the copper catalyst. The thiol group can coordinate to the copper(I) catalyst, leading to its deactivation.
Troubleshooting Steps:
-
Use of a Copper(I)-Stabilizing Ligand: Employ a ligand that protects the copper(I) catalyst from oxidation and coordination with the thiol. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that is effective in this regard.[1]
-
Catalyst and Ligand Concentration: Optimize the concentration of the copper catalyst and the ligand. A slight excess of the ligand to copper is often beneficial.
-
Oxygen-Free Conditions: Perform the reaction under an inert atmosphere to prevent the oxidation of the Cu(I) catalyst to the inactive Cu(II) state. Use de-gassed solvents.
-
Reducing Agent: Include a reducing agent, such as sodium ascorbate, to regenerate Cu(I) from any Cu(II) that may form during the reaction.
-
Order of Addition: Add the copper catalyst premixed with the ligand to the reaction mixture last to minimize pre-incubation time with the conjugate before the azide is present.
Experimental Protocol: Optimized CuAAC Reaction
-
Materials: this compound conjugate, azide-containing molecule, copper(II) sulfate (CuSO₄), THPTA, sodium ascorbate, and a suitable reaction buffer (e.g., PBS).
-
Procedure:
-
In a reaction vessel, dissolve the this compound conjugate and the azide-containing molecule in the reaction buffer.
-
In a separate tube, prepare a premix of CuSO₄ and THPTA in the buffer.
-
Add the CuSO₄/THPTA premix to the reaction vessel.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound conjugates?
A1: The two most likely degradation pathways are:
-
Oxidation of the thioether: The sulfur atom can be oxidized to a sulfoxide and then to a sulfone, especially in the presence of oxidizing agents or reactive oxygen species.[2][3]
-
Hydrolysis of the thioether bond: This can occur under strongly acidic or basic conditions, cleaving the propargyl group from the 5-mercaptopurine core.
Q2: What analytical techniques are best for monitoring the stability of my this compound conjugate?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a Mass Spectrometry (MS) detector is the most powerful tool.[4][5]
-
HPLC with UV detection can quantify the parent conjugate and separate it from its degradation products.
-
MS can identify the degradation products by providing their mass-to-charge ratio, which helps in elucidating the degradation pathway.
Q3: Can I use my this compound conjugate in live-cell imaging experiments?
A3: Yes, but with caution. The intracellular environment contains thiols like glutathione, which can potentially interact with the copper catalyst used in CuAAC reactions, reducing the efficiency and potentially causing cytotoxicity. Using copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC), or employing biocompatible copper-chelating ligands is highly recommended for live-cell applications.
Data Summary
Table 1: Factors Affecting the Stability of this compound Conjugates
| Parameter | Potential Issue | Recommended Condition |
| Storage Temperature | Thermal Degradation | -20°C or -80°C |
| Atmosphere | Oxidation | Inert (Argon or Nitrogen) |
| pH | Hydrolysis | pH 6-7 |
| Light Exposure | Photodegradation | Store in the dark |
| Solvent Quality | Peroxide-mediated oxidation | Use high-purity, de-gassed solvents |
| Metal Ions | Catalytic Oxidation | Use of chelating agents (e.g., EDTA) |
| CuAAC Catalyst | Catalyst Deactivation | Use of stabilizing ligands (e.g., THPTA) |
Visualizations
Caption: Factors influencing the stability of this compound conjugates and corresponding stabilization strategies.
Caption: Optimized workflow for CuAAC reactions with this compound conjugates to improve reaction efficiency.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Quantitative Proteomic Labeling Strategies: HPG-Propargyl (BONCAT), SILAC, and TMT
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding complex biological processes, identifying disease biomarkers, and accelerating drug development, the accurate quantification of protein abundance and synthesis is paramount. Mass spectrometry-based proteomics has become an indispensable tool, and various labeling strategies have been developed to enable precise and robust quantification. This guide provides an objective comparison of three powerful and widely used techniques: Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) using L-homopropargylglycine (HPG), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Tandem Mass Tags (TMT).
This guide will delve into the principles of each method, present a summary of their performance characteristics based on experimental data, provide detailed experimental protocols, and visualize the core workflows.
Performance Comparison at a Glance
The choice of a quantitative proteomics strategy is dictated by the specific biological question, sample type, desired depth of analysis, and required throughput. HPG-Propargyl labeling excels at capturing a snapshot of newly synthesized proteins, while SILAC and TMT are geared towards determining relative changes in the abundance of the total proteome.
| Feature | HPG-Propargyl Labeling (BONCAT) | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | TMT (Tandem Mass Tags) |
| Principle | Metabolic Labeling (in vivo) | Metabolic Labeling (in vivo) | Chemical Labeling (in vitro) |
| Target | Newly Synthesized Proteins | Total Proteome | Total Proteome |
| Labeling Stage | Protein Level (during cell culture/in organisms) | Protein Level (during cell culture) | Peptide Level (post-digestion) |
| Quantification | MS1 or MS2 Level (depending on workflow) | MS1 Level (Precursor Ion Intensity) | MS2 Level (Reporter Ion Intensity) |
| Multiplexing | Limited, often combined with other methods for multiplexing | Typically 2-plex or 3-plex | Up to 18-plex |
| Key Advantage | Time-resolved analysis of protein synthesis | High accuracy and precision, low sample handling variability | High throughput and multiplexing capability |
| Key Limitation | Requires methionine-free media; potential for incomplete labeling | Limited to cultured cells; requires multiple cell doublings | Potential for ratio compression; more complex sample preparation |
| Typical Protein IDs | Hundreds to a few thousand newly synthesized proteins[1] | Thousands of total proteins | Thousands of total proteins |
| Quantitative Accuracy | Good, can be combined with isotopic labeling for higher accuracy | Excellent | Very Good, though susceptible to interference |
| Reproducibility | Good | Excellent[2] | Good |
Experimental Workflows and Principles
To better understand the practical application of each technique, the following sections detail their underlying principles and provide visual workflows.
HPG-Propargyl Labeling (BONCAT)
Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for the selective identification of newly synthesized proteins.[3][4][5] It utilizes the cell's own translational machinery to incorporate a methionine analog, L-homopropargylglycine (HPG), which contains a bioorthogonal alkyne group, into nascent polypeptide chains. Following protein extraction, the alkyne-tagged proteins are covalently linked to a reporter molecule, such as biotin or a fluorescent dye, via a highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction. This allows for the enrichment and subsequent identification and quantification of the newly synthesized proteome by mass spectrometry.
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
SILAC is a metabolic labeling strategy that provides high accuracy and precision for relative protein quantification. In a typical SILAC experiment, two populations of cells are grown in media that are identical except for the isotopic composition of specific essential amino acids (commonly lysine and arginine). One population is cultured in "light" medium containing the natural abundance isotopes (e.g., ¹²C, ¹⁴N), while the other is grown in "heavy" medium containing stable, heavy isotopes (e.g., ¹³C, ¹⁵N). After several cell doublings, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions, combined, and processed for mass spectrometry analysis. Since the chemically identical light and heavy peptides co-elute during liquid chromatography, their relative abundance can be accurately determined from the ratio of their signal intensities in the mass spectrometer at the MS1 level.
TMT (Tandem Mass Tags)
TMT is a chemical labeling technique that enables multiplexed relative quantification of proteins. Unlike metabolic labeling, TMT reagents are used to label peptides in vitro after protein extraction and digestion. TMT reagents consist of an amine-reactive group, a mass normalizer, and a reporter ion group. The amine-reactive group covalently attaches the TMT tag to the N-terminus and lysine residues of peptides. While the total mass of the different TMT tags is identical (isobaric), upon fragmentation in the mass spectrometer (MS/MS), the reporter ions are cleaved and generate unique masses. The intensity of these reporter ions in the MS2 spectrum is then used to determine the relative abundance of the peptide, and thus the protein, in each of the multiplexed samples.
Detailed Experimental Protocols
The following are generalized, step-by-step protocols for each labeling method. It is crucial to optimize these protocols for specific cell types, experimental conditions, and mass spectrometry instrumentation.
HPG-Propargyl (BONCAT) Labeling Protocol for Mass Spectrometry
This protocol is adapted for cultured mammalian cells.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency in standard growth medium.
-
To deplete endogenous methionine, wash the cells once with warm PBS, then incubate in methionine-free DMEM for 30-60 minutes at 37°C.
-
Replace the medium with methionine-free DMEM supplemented with L-homopropargylglycine (HPG) at a final concentration of 25-50 µM.
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C.
-
-
Cell Lysis and Protein Extraction:
-
Wash cells twice with cold PBS.
-
Lyse the cells in a buffer containing 1% SDS and protease/phosphatase inhibitors (e.g., RIPA buffer).
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation at ~16,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction mix. For a typical reaction with ~1 mg of protein, combine the following in order:
-
Protein lysate
-
Biotin-azide (final concentration ~100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)
-
Copper(II) sulfate (CuSO₄) (final concentration 1 mM)
-
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
-
-
Affinity Purification of Labeled Proteins:
-
Pre-wash streptavidin-agarose beads with lysis buffer.
-
Add the pre-washed beads to the click reaction mixture.
-
Incubate for 2 hours at room temperature with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of stringent buffers (e.g., high salt buffer, urea buffer, and PBS) to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Add sequencing-grade trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid and desalt using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
-
SILAC Protocol for Mass Spectrometry
This protocol is a general guideline for labeling adherent mammalian cells.
-
Cell Culture and Labeling (Adaptation Phase):
-
Prepare "light" and "heavy" SILAC media. Both should be based on DMEM or RPMI 1640 lacking L-lysine and L-arginine, supplemented with dialyzed fetal bovine serum.
-
For the "light" medium, add standard L-lysine and L-arginine.
-
For the "heavy" medium, add heavy isotope-labeled L-lysine (e.g., ¹³C₆, ¹⁵N₂) and L-arginine (e.g., ¹³C₆, ¹⁵N₄).
-
Culture two separate populations of cells in the "light" and "heavy" media for at least 5-6 cell doublings to ensure >95% incorporation of the heavy amino acids.
-
Verify the incorporation efficiency by analyzing a small sample of the "heavy" labeled cells by mass spectrometry.
-
-
Experimental Phase:
-
Once full incorporation is confirmed, plate the "light" and "heavy" cells for your experiment.
-
Apply the desired experimental treatment to one population of cells (e.g., the "heavy" cells) while the other serves as a control (the "light" cells).
-
-
Sample Preparation:
-
Harvest the cells from both populations.
-
Count the cells and combine them in a 1:1 ratio.
-
Lyse the combined cell pellet in a suitable lysis buffer (e.g., 8 M urea) with protease and phosphatase inhibitors.
-
Determine the protein concentration.
-
-
Protein Digestion:
-
Reduce the protein disulfide bonds with DTT and alkylate the cysteines with IAA.
-
Dilute the sample to reduce the urea concentration to <2 M.
-
Digest the proteins with sequencing-grade trypsin overnight at 37°C.
-
-
Peptide Processing and Mass Spectrometry:
-
Stop the digestion by adding formic acid.
-
Desalt the peptides using a C18 column or StageTip.
-
Analyze the peptides by LC-MS/MS. The relative quantification is performed by comparing the peak intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.
-
TMT Protocol for Mass Spectrometry
This protocol outlines the steps for a 10-plex TMT experiment.
-
Protein Extraction and Digestion:
-
Harvest cells or tissues for each of the up to 10 samples.
-
Extract proteins using a lysis buffer compatible with downstream processing (e.g., containing urea or SDS).
-
Quantify the protein concentration for each sample accurately.
-
Take an equal amount of protein from each sample (typically 25-100 µg).
-
Reduce the proteins with DTT and alkylate with IAA.
-
Perform in-solution or in-gel tryptic digestion for each sample separately.
-
Desalt the resulting peptides for each sample.
-
-
TMT Labeling:
-
Resuspend each peptide sample in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Equilibrate the TMT reagents to room temperature and dissolve in anhydrous acetonitrile.
-
Add the appropriate TMT reagent to each peptide sample.
-
Incubate at room temperature for 1 hour to allow the labeling reaction to proceed.
-
Quench the reaction by adding hydroxylamine.
-
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled samples in a 1:1 ratio.
-
Desalt the pooled sample to remove excess TMT reagent.
-
To reduce sample complexity and increase proteome coverage, fractionate the pooled peptides using high-pH reversed-phase liquid chromatography.
-
-
Mass Spectrometry Analysis:
-
Analyze each fraction by LC-MS/MS.
-
The mass spectrometer should be configured to perform a full MS1 scan followed by MS/MS scans on the most abundant precursor ions.
-
During MS/MS, use a higher-energy collisional dissociation (HCD) to fragment the peptides and generate the TMT reporter ions.
-
The relative quantification is based on the intensities of the reporter ions in the MS2 spectra.
-
Conclusion
The choice between HPG-propargyl labeling (BONCAT), SILAC, and TMT depends heavily on the biological question at hand. For researchers interested in the dynamics of protein synthesis and capturing a snapshot of the proteome's response to stimuli, HPG-BONCAT offers unparalleled temporal resolution. For studies requiring the highest quantitative accuracy and precision in comparing the total proteome between two or three states in cultured cells, SILAC remains a gold standard. When high throughput and the ability to compare multiple samples simultaneously are the primary concerns, TMT provides a powerful solution. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate strategy to effectively address their scientific inquiries and advance our understanding of complex biological systems.
References
- 1. Quantitative, Time-Resolved Proteomic Analysis by Combining Bioorthogonal Noncanonical Amino Acid Tagging and Pulsed Stable Isotope Labeling by Amino Acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Alkyne Tags for Live-Cell Imaging: 5MP-Propargyl in Focus
In the dynamic world of live-cell imaging, the ability to specifically label and visualize biomolecules without perturbing their natural function is paramount. Alkyne tags, small and bioorthogonal chemical handles, have emerged as powerful tools for this purpose. When coupled with click chemistry or advanced imaging techniques like Stimulated Raman Scattering (SRS) microscopy, they offer a versatile platform for studying a wide array of cellular processes.
This guide provides a comparative overview of different alkyne tags used for live-cell imaging, with a special focus on 5MP-Propargyl, a cysteine-specific labeling reagent, and its comparison with other commonly used metabolic and cysteine-reactive alkyne tags.
Understanding the Landscape of Alkyne Tags
Alkyne tags can be broadly categorized into two main classes based on their labeling strategy:
-
Metabolic Alkyne Tags: These are analogs of natural metabolites that are incorporated into biomolecules through the cell's own metabolic pathways. This approach allows for the labeling of newly synthesized macromolecules.
-
Cysteine-Reactive Alkyne Tags: These reagents directly and covalently modify the thiol group of cysteine residues on proteins. This strategy is ideal for studying specific proteins or protein populations that have accessible cysteine residues.
This compound falls into the category of cysteine-reactive alkyne tags. It is a derivative of 5-Methylene pyrrolone (5MP), a class of reagents known for their high specificity and stability in targeting cysteine residues.
Head-to-Head Comparison: this compound vs. Other Alkyne Tags
To provide a clear comparison, we will evaluate this compound against representative metabolic tags (EdU and Hpg) and other cysteine-reactive tags (Iodoacetamide-Alkyne and Maleimide-Alkyne).
| Feature | This compound | EdU (5-ethynyl-2'-deoxyuridine) | L-Homopropargylglycine (Hpg) | Iodoacetamide-Alkyne | Maleimide-Alkyne |
| Target Biomolecule | Cysteine residues in proteins | Newly synthesized DNA | Newly synthesized proteins | Cysteine residues in proteins | Cysteine residues in proteins |
| Labeling Strategy | Direct covalent modification | Metabolic incorporation | Metabolic incorporation | Direct covalent modification | Direct covalent modification |
| Specificity | High for thiols | Specific for DNA synthesis | Specific for protein synthesis | Reactive towards thiols, but can have off-target reactivity with other nucleophiles | High for thiols, but can react with other nucleophiles at high concentrations |
| Cell Permeability | Expected to be cell-permeable | Cell-permeable | Cell-permeable | Cell-permeable | Cell-permeable |
| Reported Cytotoxicity | Data not readily available for this compound, but the 5MP core is generally considered biocompatible. | Low at typical working concentrations. | Low at typical working concentrations. | Can be cytotoxic at higher concentrations. | Can be cytotoxic and may react with glutathione, affecting cellular redox balance. |
| Reaction Kinetics | Michael addition to cysteine is reported to be rapid for 5MPs.[1] | Dependent on the rate of DNA synthesis. | Dependent on the rate of protein synthesis. | Alkylation of thiols is generally fast. | Michael addition to thiols is rapid. |
| Click Chemistry Compatibility | Yes (contains a terminal alkyne) | Yes (contains a terminal alkyne) | Yes (contains a terminal alkyne) | Yes (contains a terminal alkyne) | Yes (contains a terminal alkyne) |
| SRS Imaging Compatibility | Yes (contains an alkyne bond) | Yes, widely used with SRS.[1] | Yes, demonstrated with SRS.[1] | Yes (contains an alkyne bond) | Yes (contains an alkyne bond) |
Delving Deeper: Performance and Experimental Considerations
This compound: A Promising Cysteine-Specific Tag
5-Methylene pyrrolones (5MPs) have been shown to be highly specific for thiol groups and exhibit greater stability in physiological conditions compared to commonly used maleimides.[1] This suggests that this compound could offer a more robust and specific method for labeling cysteine residues in live cells. The Michael addition reaction of 5MPs with thiols is rapid and does not create a new stereocenter, simplifying analysis.[1]
While specific quantitative data on the cytotoxicity and reaction kinetics of this compound in live cells are not yet widely available, the properties of the 5MP core structure suggest it is a promising reagent for live-cell protein labeling.
Metabolic Alkyne Tags: Probing Cellular Dynamics
EdU and Hpg are workhorses in the field of live-cell imaging, allowing researchers to visualize DNA and protein synthesis in real-time. Their incorporation is dependent on cellular activity, providing a dynamic snapshot of these fundamental processes. When combined with SRS microscopy, these tags can be imaged directly without the need for click chemistry, minimizing perturbation to the cells.
Other Cysteine-Reactive Alkyne Tags: Established but with Caveats
Iodoacetamides and maleimides are well-established reagents for cysteine modification. However, they are not without their drawbacks. Iodoacetamides can exhibit off-target reactivity with other nucleophilic residues like histidine and methionine. Maleimides, while more thiol-specific, can react with abundant intracellular thiols like glutathione, which can impact cellular redox homeostasis and lead to higher background signals. The stability of maleimides in aqueous solutions can also be a concern.
Experimental Protocols
Detailed, step-by-step protocols are crucial for successful live-cell imaging experiments. Below are example protocols for metabolic labeling and a general protocol for cysteine-specific labeling.
Protocol 1: Metabolic Labeling of Nascent DNA with EdU
This protocol is a general guideline for labeling proliferating cells with EdU for subsequent detection by click chemistry-mediated fluorescence microscopy.
Materials:
-
Cells of interest cultured on coverslips
-
Complete cell culture medium
-
EdU stock solution (e.g., 10 mM in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent)
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
Procedure:
-
Cell Culture: Plate cells on coverslips at a suitable density and allow them to adhere overnight.
-
EdU Labeling: Add EdU to the culture medium to a final concentration of 10-50 µM. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal. Incubate for the desired period (e.g., 1-2 hours for actively dividing cells).
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 for 20 minutes at room temperature.
-
Click Reaction: Wash the cells with wash buffer. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells thoroughly with wash buffer. Stain the nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips and image using a fluorescence microscope.
Protocol 2: General Protocol for Cysteine-Specific Protein Labeling with an Alkyne Tag
This protocol provides a general framework for labeling cellular proteins with a cysteine-reactive alkyne tag like this compound. Note: This is a general guideline, and optimal conditions (concentration, incubation time, and buffer) should be determined experimentally for this compound.
Materials:
-
Live cells cultured in an appropriate vessel
-
Cysteine-reactive alkyne tag (e.g., this compound) stock solution (in DMSO or other suitable solvent)
-
Cell culture medium or imaging buffer
-
Click chemistry reagents for detection (if not using SRS microscopy)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Labeling:
-
Prepare a working solution of the cysteine-reactive alkyne tag in pre-warmed cell culture medium or imaging buffer. The optimal concentration needs to be determined but can range from 1-100 µM.
-
Remove the existing medium from the cells and add the labeling solution.
-
Incubate the cells for a specific duration (e.g., 15-60 minutes) at 37°C. The incubation time should be optimized to achieve sufficient labeling while minimizing potential cytotoxicity.
-
-
Washing: Gently wash the cells two to three times with pre-warmed medium or buffer to remove the unreacted probe.
-
Imaging/Detection:
-
For SRS Microscopy: Proceed directly to imaging, tuning the SRS system to the characteristic Raman frequency of the alkyne bond.
-
For Fluorescence Imaging (via Click Chemistry):
-
Fix and permeabilize the cells as described in Protocol 1.
-
Perform the click chemistry reaction with a fluorescent azide.
-
Wash the cells and proceed with imaging.
-
For live-cell click chemistry (using copper-free methods like SPAAC), incubate the labeled cells with a strained cyclooctyne-fluorophore conjugate, wash, and then image.
-
-
Visualizing the Workflows
The following diagrams illustrate the distinct workflows for metabolic and cysteine-specific alkyne tagging.
Caption: Workflow for metabolic labeling with alkyne tags.
Caption: Workflow for cysteine-specific labeling with alkyne tags.
Conclusion
The choice of an alkyne tag for live-cell imaging depends heavily on the biological question being addressed. Metabolic tags like EdU and Hpg are invaluable for studying the dynamics of macromolecular synthesis. For researchers interested in labeling specific proteins or protein populations, cysteine-reactive tags offer a powerful alternative.
This compound, with its foundation in the stable and highly thiol-specific 5-methylene pyrrolone chemistry, represents a promising new tool in this category. While more research is needed to fully characterize its performance in live cells, its inherent properties suggest it could overcome some of the limitations of traditional cysteine-reactive probes. As the field of chemical biology continues to evolve, the development and characterization of novel bioorthogonal tools like this compound will undoubtedly open up new avenues for visualizing the intricate workings of the living cell.
References
A Comparative Analysis of 3Br-5MPs and 5MP-Propargyl Reactivity for Bioconjugation
For researchers, scientists, and drug development professionals, the selective modification of biomolecules is a cornerstone of innovation. This guide provides a comparative analysis of two key reagents, 3-bromo-5-methylene pyrrolones (3Br-5MPs) and 5-methylene pyrrolone-propargyl (5MP-Propargyl), focusing on their reactivity, particularly towards cysteine thiols, a common target for bioconjugation.
This document outlines the distinct reactivity profiles of these two compounds, supported by available experimental data, to inform the rational design of bioconjugation strategies. While both molecules share a 5-methylene pyrrolone (5MP) core, their unique functionalities—a bromine atom in 3Br-5MPs and a propargyl group in this compound—dictate their primary modes of reaction and suitability for different applications.
Executive Summary of Reactivity Comparison
The primary difference in reactivity between 3Br-5MPs and this compound lies in their interaction with thiol groups and their capacity for subsequent reactions. 3Br-5MPs are designed for a stable, dual-functionalization of thiols, while this compound offers a dual-mode reactivity: a reversible thiol conjugation through its 5MP core and a stable covalent linkage via "click chemistry" with its propargyl group.
| Feature | 3-bromo-5-methylene pyrrolones (3Br-5MPs) | 5-methylene pyrrolone-Propargyl (this compound) |
| Primary Reaction with Thiols | 1,6-Michael addition followed by elimination of bromide | 1,4-Michael addition |
| Thiol Adduct Stability | Forms a stable initial mono-adduct. | Forms a reversible adduct, susceptible to retro-Michael reaction and thiol exchange. |
| Secondary Reactivity | The initial mono-adduct can react with a second thiol to form a stable dual-adduct after reduction. | The propargyl group can undergo a highly specific and stable Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-containing molecule. |
| Kinetics of Thiol Reaction | Fast reaction with thiols, reportedly with higher cysteine specificity than maleimides.[1] Labeling of a model protein was complete within 1 hour at 100 µM concentration.[2] | The 5MP core reacts rapidly with thiols.[3] |
| Key Advantages | Enables stable and dual functionalization of a single cysteine residue.[4] | Offers dual reactivity: reversible thiol conjugation and irreversible "click" chemistry. The 5MP core is more stable to hydrolysis than maleimides.[3] |
| Considerations | The second thiol addition is slower than the first. The stability of the dual-adduct may require a reduction step. | The propargyl-substituted 5MP has been reported to be unstable, which may affect the shelf-life of the reagent. The thiol adduct is reversible. |
Reactivity Profiles and Mechanisms
3-bromo-5-methylene pyrrolones (3Br-5MPs)
3Br-5MPs are advanced reagents for the specific and stable modification of cysteine residues. The reaction with a thiol proceeds via a 1,6-Michael addition, which is followed by the elimination of the bromide atom at the 3-position to form a stable, mono-functionalized conjugate. This initial adduct is an α,β-unsaturated lactam that can then react with a second thiol molecule, enabling dual functionalization of a single cysteine. This unique reactivity allows for applications such as disulfide bridging in proteins.
The reaction of 3Br-5MPs with thiols is reported to be fast, with peptide modification achieving over 96% yield in just 5 minutes at both 4°C and 37°C. Furthermore, 3Br-5MPs have been shown to exhibit higher cysteine specificity compared to commonly used maleimide reagents.
5-methylene pyrrolone-Propargyl (this compound)
This compound is a bifunctional reagent offering two distinct modes of reactivity. The 5-methylene pyrrolone core reacts with thiols via a Michael addition, similar to other 5MP derivatives. This reaction is generally rapid and highly specific for thiols. However, a key characteristic of the 5MP-thiol adduct is its reversibility. The conjugate can undergo a retro-Michael reaction, particularly at alkaline pH, or be displaced by another thiol through an exchange reaction. This property can be advantageous for applications requiring the controlled release of a conjugated cargo.
The second mode of reactivity is conferred by the propargyl group, a terminal alkyne. This functional group is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. This allows for the stable and specific conjugation of this compound to molecules containing an azide group, forming a stable triazole linkage.
It is important to note that a study on the synthesis of various 5MPs reported that the propargylamine-substituted version was unstable, decomposing within hours at -20°C. This suggests that the stability of this compound should be a consideration in its application.
Experimental Protocols
General Protocol for Protein Labeling with 3Br-5MPs
This protocol is a general guideline based on published procedures for the modification of cysteine residues in proteins with 3Br-5MPs.
Materials:
-
Protein containing a cysteine residue (e.g., 1 mg/mL in a suitable buffer)
-
3Br-5MP reagent
-
Reaction Buffer: HEPES buffer (pH 7.5)
-
Quenching reagent (optional): A low molecular weight thiol such as glutathione or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes
Procedure:
-
Protein Preparation: Ensure the protein solution is in a suitable buffer at a concentration of approximately 1 mg/mL. If the protein has been stored with reducing agents like DTT, it is crucial to remove the excess reducing agent by dialysis or buffer exchange prior to labeling.
-
Reagent Preparation: Prepare a stock solution of the 3Br-5MP reagent in an appropriate organic solvent (e.g., DMSO or DMF) immediately before use.
-
Labeling Reaction: Add the 3Br-5MP stock solution to the protein solution to achieve the desired molar excess of the reagent (e.g., 2-10 equivalents).
-
Incubation: Incubate the reaction mixture at 37°C or room temperature. The reaction time can vary from 5 minutes to 1 hour, depending on the protein and the desired level of modification. Monitor the reaction progress if possible (e.g., by LC-MS).
-
Quenching (Optional): To stop the reaction, add an excess of a low molecular weight thiol to consume any unreacted 3Br-5MP.
-
Purification: Remove the excess reagent and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.
-
For Dual Functionalization: After the initial labeling and purification of the mono-adduct, a second thiol-containing molecule can be added. The reaction is typically incubated for a longer period (e.g., 2 hours). A subsequent reduction step with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) may be necessary to stabilize the dual-adduct.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol outlines the general steps for performing a CuAAC "click" reaction with a propargyl-containing molecule like this compound and an azide-functionalized biomolecule.
Materials:
-
This compound
-
Azide-functionalized biomolecule (e.g., peptide, protein, or small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent: Sodium ascorbate
-
Copper ligand (optional but recommended for biomolecules): e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or water).
-
Dissolve the azide-functionalized biomolecule in the reaction buffer.
-
Prepare a stock solution of CuSO₄ in water (e.g., 20 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
If using a ligand, prepare a stock solution of THPTA in water (e.g., 50 mM).
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized biomolecule and this compound. A slight molar excess of the smaller molecule is often used.
-
If using a ligand, pre-mix the CuSO₄ and THPTA solutions.
-
Add the CuSO₄ (or CuSO₄/ligand complex) to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is typically complete within this timeframe.
-
Purification: Purify the resulting triazole conjugate using an appropriate method for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC, to remove excess reagents and the copper catalyst.
Conclusion
The choice between 3Br-5MPs and this compound for bioconjugation depends critically on the desired outcome of the modification. For applications requiring a stable and potentially dual-functionalized linkage to a cysteine residue, 3Br-5MPs offer a robust solution with high specificity. In contrast, this compound provides a versatile platform for dual-mode applications: a reversible linkage to thiols for controlled release scenarios and a highly stable, bioorthogonal linkage via click chemistry for applications demanding a permanent tag or the construction of complex biomolecular architectures. Researchers should consider the stability of the reagents and the final adducts, as well as the specific requirements of their experimental design, when selecting the appropriate tool for their bioconjugation needs.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Propargyl-Functionalized Molecules: A Guide to Their Unparalleled Cysteine Selectivity
For Researchers, Scientists, and Drug Development Professionals
The specific and covalent modification of amino acid residues within proteins is a cornerstone of modern chemical biology and drug development. Among the various functionalities employed for this purpose, the propargyl group has emerged as a powerful tool for its remarkable selectivity towards cysteine residues. This guide provides an objective comparison of the reactivity of propargyl-containing molecules with cysteine against other amino acids, supported by experimental evidence and detailed methodologies.
Unveiling the Specificity of the Propargyl Group
Propargyl groups, which feature a terminal alkyne, exhibit a pronounced chemoselectivity for the thiol side chain of cysteine over other nucleophilic amino acids. This specificity is particularly evident in the context of enzyme active sites, where the unique microenvironment can facilitate the reaction.
Comparison of Reactivity: Cysteine vs. Other Amino Acids
Experimental evidence strongly indicates that the reaction of propargyl-containing probes is highly specific for cysteine residues, particularly those in the active sites of certain enzymes like deubiquitinating enzymes (DUBs) and caspases.[1][2][3][4][5] While comprehensive quantitative data comparing reaction rates across all amino acids is limited, qualitative observations from proteomics and enzyme inhibition assays consistently demonstrate a lack of significant reactivity with other amino acids such as lysine, serine, or tyrosine under physiological conditions.
| Amino Acid | Nucleophilic Group | Reactivity with Propargyl Group | Supporting Evidence |
| Cysteine | Thiol (-SH) | Highly Reactive (forms a stable vinyl thioether) | Proteomic analysis of proteins bound to immobilized ubiquitin-propargyl probes confirmed selectivity for deubiquitinating enzymes, which have a cysteine in their active site. LC-MS and SDS-PAGE analysis show covalent bond formation between propargylated ubiquitin and the cysteine protease UCHL3. |
| Lysine | Amine (-NH2) | No significant reaction observed | Proteomic studies with propargylated probes do not show significant enrichment of proteins through reaction with lysine residues. |
| Serine/Threonine | Hydroxyl (-OH) | No significant reaction observed | The high selectivity for cysteine proteases in complex cell lysates indicates a lack of off-target reactions with abundant hydroxyl-containing residues. |
| Tyrosine | Phenol (-OH) | No significant reaction observed | No evidence of tyrosine modification has been reported in studies focusing on propargyl-based active-site probes. |
| Glutamic Acid/Aspartic Acid | Carboxyl (-COOH) | No significant reaction observed | The reaction mechanism favors nucleophilic attack by the cysteine thiol; the carboxyl groups of glutamate and aspartate are not sufficiently nucleophilic under physiological conditions. |
The Underlying Mechanism of Cysteine-Propargyl Reaction
The reaction between a propargyl group and a cysteine residue results in the formation of a stable quaternary vinyl thioether. This covalent modification is crucial for the function of many propargyl-based inhibitors and probes.
Caption: Reaction of a propargyl group with a cysteine residue.
Experimental Protocols for Assessing Specificity
Determining the specificity of a propargyl-containing molecule for cysteine involves a combination of biochemical and analytical techniques. Below is a representative workflow.
Experimental Workflow for Specificity Analysis
Caption: Workflow for determining the specificity of propargyl probes.
Key Experimental Methodologies
1. Competitive Labeling Assay
-
Objective: To demonstrate that the propargyl probe reacts specifically with cysteine residues.
-
Protocol:
-
Divide a cell lysate or purified protein sample into two aliquots.
-
To one aliquot (the control), add a known cysteine-modifying agent, such as N-ethylmaleimide (NEM), to block accessible cysteine residues. Incubate for 30 minutes at room temperature.
-
Add the propargyl-containing probe (often functionalized with a reporter tag like biotin or a fluorophore) to both the control and the untreated aliquots. Incubate for 1 hour at 37°C.
-
Analyze the samples by SDS-PAGE. If the probe is fluorescent, visualize it by in-gel fluorescence scanning. If the probe is biotinylated, perform a Western blot using streptavidin-HRP.
-
-
Expected Outcome: A significant reduction in signal in the NEM-treated sample indicates that the probe primarily reacts with cysteine residues.
2. Mass Spectrometry-Based Proteomics
-
Objective: To identify the specific proteins and amino acid residues that are modified by the propargyl probe.
-
Protocol:
-
Incubate the propargyl probe with a complex proteome (e.g., cell lysate).
-
If the probe has an affinity tag (e.g., biotin), enrich the labeled proteins using streptavidin beads.
-
Digest the enriched proteins into peptides using an enzyme like trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use database search algorithms to identify the proteins and the specific peptides containing the modification. The mass shift corresponding to the propargyl probe will be present on the modified amino acid.
-
-
Expected Outcome: Identification of cysteine as the predominantly modified amino acid, confirming the probe's specificity.
3. Enzyme Inhibition Assay
-
Objective: To assess the functional consequence of the propargyl probe's reaction with a target cysteine protease.
-
Protocol:
-
Perform an activity assay for a target cysteine protease (e.g., a DUB or caspase) using a fluorogenic substrate.
-
Incubate the enzyme with varying concentrations of the propargyl-containing compound for a set period.
-
Measure the remaining enzyme activity.
-
Determine the IC50 value to quantify the inhibitory potency.
-
-
Expected Outcome: Potent, time-dependent inhibition of the enzyme, consistent with covalent modification of the active site cysteine.
Signaling Pathways Targeted by Propargyl-Based Molecules
The high selectivity of propargyl groups for cysteine has been exploited to develop probes and inhibitors for enzymes involved in critical cellular signaling pathways.
Ubiquitin Signaling Pathway
Deubiquitinating enzymes (DUBs) are cysteine proteases that regulate protein stability and signaling by removing ubiquitin from substrate proteins. Propargylated ubiquitin analogues act as activity-based probes that selectively label active DUBs, enabling their identification and functional characterization.
Caption: Inhibition of DUBs by a propargyl-ubiquitin probe.
References
- 1. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - Leiden University [universiteitleiden.nl]
- 5. ubiqbio.com [ubiqbio.com]
Evaluating the Stability of 5-Mercaptopurine Adducts in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for evaluating the stability of 5-mercaptopurine (5MP) and its metabolites in biological samples. We will delve into established analytical techniques and explore the potential of modern derivatization strategies, such as the formation of 5MP-Propargyl adducts for click chemistry applications. This document offers detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in selecting the most appropriate methods for their specific needs.
Introduction to 5-Mercaptopurine and its Analysis
5-Mercaptopurine (6-MP) is a crucial thiopurine drug used in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1] As a prodrug, it undergoes extensive metabolism to form active 6-thioguanine nucleotides (6-TGNs) and inactive metabolites like 6-methylmercaptopurine (6-MMP).[2] Monitoring the levels of these metabolites in biological samples, such as red blood cells (RBCs) and plasma, is essential for optimizing therapeutic efficacy and minimizing toxicity.[3] The stability of these analytes in biological matrices is a critical factor for accurate and reproducible quantification.
While established methods like HPLC and LC-MS/MS are commonly used for the analysis of 5MP and its metabolites, emerging techniques involving chemical derivatization, such as propargylation for subsequent click chemistry, offer potential advantages in terms of sensitivity and specificity. This guide will compare the stability of native 5MP metabolites with the expected stability considerations for a derivatized this compound adduct.
Stability of 5MP and its Metabolites in Biological Samples
The stability of 5MP and its metabolites is influenced by storage temperature, time, and the biological matrix. The following tables summarize stability data from various studies.
Table 1: Stability of Thiopurine Metabolites in Pre-processed Red Blood Cell (RBC) Samples
| Analyte | Storage Temperature | Duration | Stability | Reference |
| 6-Thioguanine Nucleotides (6-TGN) | 25°C | 4 hours | Stable | [3] |
| 6-Thioguanine Nucleotides (6-TGN) | 4°C | 4 hours | Stable | [3] |
| 6-Thioguanine Nucleotides (6-TGN) | -20°C | 180 days | ~30% decrease | |
| 6-Thioguanine Nucleotides (6-TGN) | -70°C | 6 months | Stable | |
| 6-Methylmercaptopurine Nucleotide (6-MMPN) | 25°C | 4 hours | Stable | |
| 6-Methylmercaptopurine Nucleotide (6-MMPN) | 4°C | 4 hours | Stable | |
| 6-Methylmercaptopurine Nucleotide (6-MMPN) | -70°C | 6 months | Stable |
Table 2: Stability of Thiopurine Metabolites in Whole Blood
| Analyte | Storage Temperature | Duration | Stability | Reference |
| 6-Thioguanine Nucleotides (6-TGN) | 4°C | 4 days | ~20% decrease |
Table 3: Stability of 5-Mercaptopurine in Human Plasma
| Storage Condition | Duration | Stability | Reference |
| Room Temperature | 23 hours 23 min | Stable | |
| Freeze-Thaw Cycles (at -70°C) | 5 cycles | Stable | |
| Long-term at -70°C | 30 days | Stable |
Experimental Protocols
Method 1: Quantification of 6-TGN and 6-MMPN in RBCs by LC-MS/MS
This method is a widely accepted standard for monitoring 5MP metabolites.
Sample Preparation:
-
Collect whole blood in EDTA tubes.
-
Isolate RBCs by centrifugation.
-
Lyse the RBCs and precipitate proteins using perchloric acid.
-
Hydrolyze the nucleotide metabolites to their base forms by heating.
-
Centrifuge to remove precipitate and transfer the supernatant for analysis.
LC-MS/MS Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Method 2: A Potential Workflow for this compound Adduct Analysis via Click Chemistry
This hypothetical workflow outlines a modern approach for 5MP analysis. The stability of the this compound adduct would be a critical parameter to validate at each step.
1. Propargylation of 5MP in Biological Sample:
-
Following extraction of 5MP from the biological matrix (e.g., plasma), a propargylation reaction would be performed. This involves reacting the thiol group of 5MP with a propargylating agent (e.g., propargyl bromide).
2. Click Chemistry Reaction:
-
The resulting this compound adduct is then reacted with an azide-functionalized reporter molecule (e.g., a fluorescent dye or a biotin tag) via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
3. Quantification:
-
The labeled 5MP can then be quantified using a detection method appropriate for the reporter tag (e.g., fluorescence detection or affinity-based capture and quantification).
Stability Considerations for the Propargyl Adduct: The stability of the this compound adduct in the analytical workflow would need to be rigorously evaluated. This would involve assessing its stability under the conditions of the click chemistry reaction and during storage of the derivatized sample prior to analysis. The bond formed between 5MP and the propargyl group must be stable enough to withstand the analytical procedure to ensure accurate quantification.
Visualizing Workflows and Pathways
Metabolic Pathway of 5-Mercaptopurine
The following diagram illustrates the major metabolic pathways of 5MP, leading to the formation of active and inactive metabolites.
Caption: Metabolic conversion of 5-mercaptopurine.
Experimental Workflow: 5MP Analysis
This diagram contrasts the established LC-MS/MS workflow with a potential click chemistry-based approach.
Caption: Workflows for 5MP analysis.
Comparison of Alternatives
| Feature | Established LC-MS/MS Methods | Potential Propargyl-Click Chemistry Method |
| Maturity | Well-established and validated. | Novel and requires extensive validation. |
| Direct Measurement | Directly measures native metabolites. | Measures a derivatized adduct. |
| Sensitivity | High, but can be matrix-dependent. | Potentially very high, depending on the reporter tag. |
| Specificity | High, based on mass-to-charge ratio. | High, based on the specificity of the click reaction. |
| Workflow Complexity | Multi-step sample preparation. | Involves chemical reaction steps that need optimization and validation. |
| Stability Data | Extensive data available for native metabolites. | Stability of the propargyl adduct needs to be established. |
Conclusion
The selection of an analytical method for the quantification of 5-mercaptopurine and its metabolites should be guided by the specific research question, available instrumentation, and the need for validated versus novel approaches. Established LC-MS/MS methods provide a robust and reliable means of analysis with well-characterized analyte stability. The development of a propargyl-based click chemistry approach represents a promising avenue for future advancements in sensitivity and multiplexing capabilities. However, the stability of the this compound adduct throughout the analytical workflow is a critical parameter that must be thoroughly investigated and validated before such a method can be confidently implemented. Researchers should carefully consider the trade-offs between established reliability and the potential advantages of innovative techniques.
References
Safety Operating Guide
Proper Disposal of 5MP-Propargyl: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 5-Mercaptopurine-Propargyl (5MP-Propargyl) is critical to ensure laboratory safety, protect personnel, and maintain environmental compliance. Due to its dual nature as a cytotoxic thiopurine and a reactive propargyl-containing compound, this compound and all associated waste must be treated as hazardous and cytotoxic chemical waste. Disposal should be carried out in strict accordance with institutional and local regulations, managed through a certified hazardous waste disposal program.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment.
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile or neoprene gloves |
| Eye Protection | Safety goggles with side shields or a face shield |
| Lab Coat | Standard laboratory coat; consider a disposable gown for large quantities |
| Respiratory Protection | Work within a certified chemical fume hood |
Step-by-Step Disposal Procedures
The following procedures outline the necessary steps for the safe disposal of this compound and contaminated materials. These steps are designed to be a comprehensive guide, but should always be supplemented by your institution's specific Environmental Health and Safety (EHS) protocols.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused or expired solid compound, weighing papers, pipette tips, and contaminated gloves, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2] This container should be specifically marked for "Cytotoxic Waste" and display the appropriate hazard symbols.[3] Many institutions utilize purple-colored containers for cytotoxic waste.[3][4]
-
Liquid Waste: All liquid waste containing this compound, such as solutions or rinsates, must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department. The container should be compatible with the solvents used and marked as "Cytotoxic Waste."
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound should be placed directly into a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.
2. Container Management:
-
All waste containers must be kept securely closed except when adding waste.
-
Store waste containers in a designated and secure area, away from incompatible materials.
-
Ensure all containers are clearly labeled with the contents, including "this compound" and any solvents, and the date of accumulation.
3. Disposal of Empty Containers:
-
Empty containers that held this compound are considered hazardous waste.
-
These containers must be triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container labels should be defaced, and the container can then be disposed of according to institutional guidelines for non-hazardous waste or recycled if appropriate.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and institutional EHS.
-
For small spills, and only if you are trained to do so, use an inert absorbent material (such as vermiculite or sand) to contain the spill.
-
Wearing full PPE, carefully collect the absorbent material and contaminated debris into the designated solid cytotoxic waste container.
-
Decontaminate the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
5. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's certified hazardous waste management program.
-
The final disposal method for cytotoxic waste is typically high-temperature incineration.
-
Never dispose of this compound or its containers in the regular trash or down the drain.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 2. Formation of an alkyne during degradation of metal–alkylidyne complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. uwlax.edu [uwlax.edu]
- 4. researchgate.net [researchgate.net]
Personal protective equipment for handling 5MP-Propargyl
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized reagents like 5MP-Propargyl. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from the hazard profiles of structurally related compounds containing propargyl and pyrrolone functional groups.
Inferred Hazard Profile
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent exposure through skin and eye contact, inhalation, and ingestion. The minimum recommended PPE for handling this compound is outlined below.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect for tears or punctures before use and change frequently, especially if contamination is suspected. |
| Eyes | Safety goggles with side-shields | Provides protection from splashes and aerosols. A face shield may be necessary for procedures with a high risk of splashing. |
| Body | Laboratory coat or disposable gown | A lab coat should be worn at all times. For tasks with a higher risk of splashes, a disposable gown offers additional protection. |
| Respiratory | Chemical fume hood | All handling of solid and dissolved this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. For spill cleanup or in the absence of a fume hood, a NIOSH-approved respirator with an appropriate cartridge may be necessary. |
Operational Plan: A Step-by-Step Guide for Safe Handling
Adherence to a strict operational workflow is critical for safely managing this compound from receipt to disposal.
-
Receiving and Inspection : Upon receipt, visually inspect the package for any signs of damage or leakage. If the package is compromised, do not open it. Isolate the package in a chemical fume hood and immediately contact your institution's Environmental Health and Safety (EHS) office.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Consult the manufacturer's instructions for the recommended storage temperature.
-
Preparation and Handling :
-
Don all required PPE as detailed in the table above.
-
Perform all manipulations, including weighing and dissolving, within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Use a dedicated, clean weighing vessel. Minimize the creation of dust when handling the solid material.
-
When dissolving, add the solvent to the solid this compound slowly to avoid splashing.
-
-
Spill Management :
-
Small Spills : Absorb the material with an inert absorbent like vermiculite or sand. Wearing appropriate PPE, collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills : Evacuate the area immediately and contact your institution's EHS office.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Solid Waste : All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent materials) must be placed in a clearly labeled hazardous waste container.
-
Liquid Waste : All liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Disposal Procedure : Dispose of all waste containing this compound through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
